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  • Product: 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide
  • CAS: 315712-78-8

Core Science & Biosynthesis

Foundational

In Vitro Biological Activity of GSK5182 (CAS 315712-78-8): A Technical Guide

Introduction GSK5182 (CAS 315712-78-8) is a potent and selective small molecule modulator of the Estrogen-Related Receptor gamma (ERRγ)[1][2]. As a member of the orphan nuclear receptor family, ERRγ is a constitutively a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

GSK5182 (CAS 315712-78-8) is a potent and selective small molecule modulator of the Estrogen-Related Receptor gamma (ERRγ)[1][2]. As a member of the orphan nuclear receptor family, ERRγ is a constitutively active transcription factor implicated in a diverse array of physiological and pathophysiological processes, including cellular metabolism, inflammation, and tumorigenesis[3][4][5]. GSK5182 has been predominantly characterized as an inverse agonist of ERRγ, effectively suppressing its transcriptional activity[1][2]. This guide provides an in-depth exploration of the in vitro biological activities of GSK5182, offering insights into its mechanism of action and outlining key experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents targeting ERRγ-mediated pathways.

Mechanism of Action: Modulation of ERRγ Signaling

GSK5182 exerts its biological effects primarily through direct interaction with ERRγ, a receptor that, despite its name, does not bind to endogenous estrogens[3]. The compound functions as an inverse agonist, a class of ligands that bind to the same receptor as an agonist but elicit the opposite pharmacological response.

Core Signaling Pathway

The canonical signaling pathway of ERRγ involves its binding to Estrogen Response Elements (EREs) on the DNA of target genes, leading to the recruitment of coactivators and subsequent gene transcription. GSK5182, upon binding to the ligand-binding domain of ERRγ, induces a conformational change that promotes the recruitment of corepressors instead of coactivators, thereby inhibiting the transcriptional activity of the receptor[3]. This leads to the downregulation of ERRγ target genes involved in various cellular processes. Interestingly, some studies have reported that under certain cellular contexts, GSK5182 can act as an agonist, highlighting the complexity of its interaction with ERRγ[4].

ERR_signaling cluster_nucleus Nucleus ERRg ERRγ ERE Estrogen Response Element (ERE) ERRg->ERE Binds Corepressor Corepressor ERRg->Corepressor Recruits Coactivator Coactivator ERE->Coactivator Recruits Transcription_active Target Gene Transcription Coactivator->Transcription_active Activates Transcription_inactive Transcription Repressed Corepressor->Transcription_inactive Inhibits GSK5182 GSK5182 GSK5182->ERRg Binds

Caption: GSK5182 mechanism of action on ERRγ signaling.

In Vitro Biological Activities

GSK5182 has demonstrated a range of biological activities in various in vitro models, primarily centered around its anti-proliferative and anti-inflammatory effects.

Anti-Cancer Activity

In cancer cell lines, particularly hepatocellular carcinoma (HCC) and breast cancer, GSK5182 has been shown to inhibit cell proliferation and induce cell cycle arrest[1][5].

  • Cell Cycle Arrest: Treatment of HCC cells (PLC/PRF/5) with GSK5182 leads to a dose-dependent arrest at the G1 phase of the cell cycle[1][5]. This is accompanied by an increase in the expression of the cyclin-dependent kinase inhibitors p21 and p27, and a decrease in the phosphorylation of the retinoblastoma protein (pRb)[1][5].

  • Induction of Reactive Oxygen Species (ROS): GSK5182 has been observed to induce the generation of ROS in HCC cells, which contributes to its anti-proliferative effects[1][5].

Cell LineConcentration Range (µM)Observed EffectsReference
PLC/PRF/5 (HCC)0-20Dose-dependent reduction in proliferation, G1 cell cycle arrest, ↑p21, ↑p27, ↓p-pRb, ↑ROS[1][5]
Breast Cancer CellsNot specifiedAnti-tumor activity[6]
Anti-Inflammatory and Chondroprotective Effects

In the context of osteoarthritis, GSK5182 has demonstrated anti-inflammatory and chondroprotective properties in vitro.

  • Inhibition of Catabolic Factors: In mouse articular chondrocytes, GSK5182 inhibits the expression of pro-inflammatory cytokine-induced catabolic factors such as matrix metalloproteinases (MMP-3 and MMP-13)[3].

Modulation of Osteoclastogenesis

GSK5182 has been shown to inhibit osteoclast differentiation and promote their apoptosis.

  • Inhibition of RANKL-induced Osteoclast Formation: GSK5182 dose-dependently inhibits the formation of tartrate-resistant acid phosphatase (TRAP)-positive multinucleated osteoclasts from bone marrow-derived macrophages (BMMs) stimulated with RANKL[4]. This effect is associated with the downregulation of key transcription factors for osteoclastogenesis, c-Fos and NFATc1[6].

  • Suppression of NF-κB Signaling: GSK5182 has been shown to reduce RANKL-stimulated NF-κB promoter activity[6].

Experimental Protocols

To assess the in vitro biological activity of GSK5182, a series of well-established assays can be employed.

Cell Viability and Proliferation Assay

This assay determines the effect of GSK5182 on the viability and proliferation of cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of GSK5182 (e.g., 0-20 µM) for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • Viability Assessment: Utilize a colorimetric or luminescent-based assay such as MTT, XTT, or CellTiter-Glo® to measure cell viability according to the manufacturer's instructions[7][8][9].

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of GSK5182 that inhibits 50% of cell growth).

cell_viability_workflow A Seed Cells in 96-well plate B Treat with GSK5182 (serial dilution) A->B C Incubate (e.g., 24-72h) B->C D Add Viability Reagent (e.g., MTT) C->D E Measure Absorbance/Luminescence D->E F Calculate IC50 E->F

Caption: Workflow for a cell viability assay.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect changes in the expression levels of specific proteins, such as p21, p27, and p-pRb, following GSK5182 treatment.[10][11]

Protocol:

  • Cell Lysis: Treat cells with GSK5182 as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is employed to measure changes in the mRNA levels of target genes, such as MMPs or osteoclast-specific markers, in response to GSK5182.[12][13]

Protocol:

  • RNA Extraction: Treat cells with GSK5182. Isolate total RNA using a suitable kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR Reaction: Set up the qPCR reaction with cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe.

  • Data Analysis: Analyze the amplification data to determine the relative expression of the target genes, normalized to a housekeeping gene (e.g., GAPDH, β-actin).

Conclusion

GSK5182 is a valuable research tool for investigating the biological roles of ERRγ. Its well-documented in vitro activities, including the inhibition of cancer cell proliferation, modulation of inflammatory responses, and regulation of osteoclastogenesis, underscore its potential as a lead compound for the development of novel therapeutics. The experimental protocols outlined in this guide provide a solid foundation for researchers to further explore and characterize the multifaceted biological effects of this potent ERRγ inverse agonist.

References

  • Kim, H. Y., et al. (2021). GSK5182, 4-Hydroxytamoxifen Analog, a New Potential Therapeutic Drug for Osteoarthritis. International Journal of Molecular Sciences, 22(11), 5895. Retrieved from [Link]

  • Western Blot Protocol | OriGene Technologies Inc. Retrieved from [Link]

  • Quantitative Real Time PCR Protocol Stack Lab. Retrieved from [Link]

  • Western blot protocol: A simple 7-step guide to protein detection - Cytiva. (2025, October 8). Retrieved from [Link]

  • Kim, J. H., et al. (2021). The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis. BMB Reports, 54(5), 274–279. Retrieved from [Link]

  • Kim, Y., et al. (2018). Identification of Selective ERRγ Inverse Agonists. Molecules, 23(11), 2980. Retrieved from [Link]

  • Goodwin, A. M., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(10), 364. Retrieved from [Link]

  • Kim, J., & Kim, S. (2023). Brief guide to RT-qPCR. Journal of Pharmaceutical Investigation, 53(4), 481–488. Retrieved from [Link]

  • qPCR Quantification Protocol Guide. Retrieved from [Link]

  • Liu, A. L., et al. (2018). Identification of Estrogen Receptor α Antagonists from Natural Products via In Vitro and In Silico Approaches. Molecules, 23(5), 1143. Retrieved from [Link]

  • Estrogen Signaling Pathway - Creative Diagnostics. Retrieved from [Link]

  • Rocha, C. S., et al. (2016). Guidelines for Successful Quantitative Gene Expression in Real- Time qPCR Assays. IntechOpen. Retrieved from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021, July 2). Retrieved from [Link]

  • Lee, J. H., et al. (2015). In Vitro Metabolism of an Estrogen-Related Receptor γ Modulator, GSK5182, by Human Liver Microsomes and Recombinant Cytochrome P450s. Drug Metabolism and Disposition, 43(4), 488-496. Retrieved from [Link]

  • Cell Viability for 3D Cell Culture Models - Visikol. (2023, April 17). Retrieved from [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 19). Retrieved from [Link]

  • The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis - BMB Reports. (2021, May 31). Retrieved from [Link]

  • Glidewell-Kenney, C., et al. (2008). Estrogen receptor alpha signaling pathways differentially regulate gonadotropin subunit gene expression and serum follicle-stimulating hormone in the female mouse. Endocrinology, 149(8), 4168–4176. Retrieved from [Link]

  • Zivadinovic, D., et al. (2012). Gαo potentiates estrogen receptor α activity via the ERK signaling pathway in. Journal of Molecular Endocrinology, 48(3), 203-214. Retrieved from [Link]

  • Identification of Compounds That Inhibit Estrogen-Related Receptor Alpha Signaling Using High-Throughput Screening Assays - MDPI. (2019, February 27). Retrieved from [Link]

  • Identification of Estrogen Receptor α Antagonists from Natural Products via In Vitro and In Silico Approaches - ResearchGate. (2018, May 10). Retrieved from [Link]

  • An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination - MDPI. (2022, December 21). Retrieved from [Link]

  • Estrogen receptor signaling mechanisms - PMC - NIH. Retrieved from [Link]

  • An Inverse Agonist of Estrogen-Related Receptor Gamma, GSK5182, Enhances Na+/I− Symporter Function in Radioiodine-Refractory Papillary Thyroid Cancer Cells - PMC. (2023, February 1). Retrieved from [Link]

  • Estrogen-related receptor γ is upregulated in liver cancer and its inhibition suppresses liver cancer cell proliferation via induction of p21 and p27 - PMC. Retrieved from [Link]

  • Identification of novel estrogen receptor α antagonists - UNL | Powers Group - University of Nebraska–Lincoln. Retrieved from [Link]

  • Estrogen receptor α inhibitor activates the unfolded protein response, blocks protein synthesis, and induces tumor regression | PNAS. Retrieved from [Link]

  • Estrogen Receptor α Signaling Pathways Differentially Regulate Gonadotropin Subunit Gene Expression and Serum Follicle-Stimulating Hormone in the Female Mouse | Endocrinology | Oxford Academic. (2008, August 1). Retrieved from [Link]

  • In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. (2023, February 17). Retrieved from [Link]

  • In Vitro Tests to Evaluate Potential Biological Activity in Natural Substances - PubMed. (2002, April 15). Retrieved from [Link]

  • GSK5182 specifically inhibits transcriptional activity of ERR . A ,... - ResearchGate. Retrieved from [Link]

  • Activation mechanism of human soluble guanylate cyclase by stimulators and activators. (2021, September 17). Retrieved from [Link]

  • Biological Activity of Hexaazaisowurtzitane Derivatives - PubMed. (2023, December 14). Retrieved from [Link]

  • Novel in vitro and in silico insights of the multi-biological activities and chemical composition of Bidens tripartita L - PubMed. Retrieved from [Link]

  • Evaluation of cytotoxic activity of Syringodium isoetifolium against human breast cancer cell line - an in silico and in vitro study. Retrieved from [Link]

  • Sphingosine-1-phosphate receptor therapies: Advances in clinical trials for CNS-related diseases - PubMed. Retrieved from [Link]

Sources

Exploratory

Structural and Spectroscopic Elucidation of 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide: A Technical Guide

Executive Summary Phenoxyacetamide derivatives represent a highly versatile class of small molecules with profound applications in agrochemistry and pharmaceutical development. Characterized by their robust synthetic acc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenoxyacetamide derivatives represent a highly versatile class of small molecules with profound applications in agrochemistry and pharmaceutical development. Characterized by their robust synthetic accessibility and diverse biological activities—ranging from herbicidal properties to kinase inhibition—these molecules are foundational to modern structure-based drug design[1][2]. This whitepaper provides an in-depth technical analysis of 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide . By synthesizing fundamental principles of 1H NMR spectroscopy and single-crystal X-ray diffraction (XRD), we delineate the causal relationships between the molecule's chemical constitution, its solution-state behavior, and its solid-state supramolecular assembly.

Chemical Context & Rationale

The structural core of 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide consists of an ether-linked 2,5-dimethylphenyl ring and a 4-methylphenyl (p-tolyl) substituted amide. The spatial geometry of this molecule is dictated by the planar nature of the amide bond and the steric demands of the di-ortho/meta substituted phenoxy ring.

Understanding the precise 3D conformation of such molecules is critical. In drug discovery, the efficacy of structure-based virtual screening relies heavily on accurate crystallographic data to model protein-ligand interactions[2]. Furthermore, the validation of small-molecule geometry through XRD ensures that computational models are grounded in empirical thermodynamic realities[3].

Experimental Protocols: Synthesis & Crystallization

To ensure high-fidelity analytical data, the compound must be synthesized and purified through a self-validating workflow. Impurities as low as 2% can disrupt crystal nucleation or introduce artifacts into the crystal lattice[4].

Synthesis Methodology

Causality of Reagents: The synthesis relies on a classic bimolecular nucleophilic substitution ( SN​2 ). Potassium carbonate ( K2​CO3​ ) is selected as a mild base to selectively deprotonate 2,5-dimethylphenol, forming a highly nucleophilic phenoxide ion without risking the alkaline hydrolysis of the amide bond in the electrophile.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve 1.0 eq of 2,5-dimethylphenol and 1.2 eq of anhydrous K2​CO3​ in dry N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere. Stir for 30 minutes at room temperature to ensure complete phenoxide formation.

  • Electrophile Addition: Slowly add 1.0 eq of 2-chloro-N-(4-methylphenyl)acetamide to the stirring mixture.

  • Thermal Activation: Elevate the temperature to 80°C. Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) (Hexane:Ethyl Acetate 3:1). The disappearance of the electrophile spot confirms reaction completion (typically 4-6 hours).

  • Workup: Quench the reaction by pouring the mixture into ice-cold distilled water. The target compound will precipitate. Filter the crude solid under a vacuum and wash extensively with water to remove residual DMF and inorganic salts.

  • Purification: Recrystallize the crude product from boiling ethanol/water (80:20 v/v) to yield analytically pure white powder.

Crystal Growth Protocol

Causality of Method: Rapid precipitation leads to kinetic trapping of defects. To obtain single crystals suitable for XRD, a slow evaporation technique is employed to maintain thermodynamic control, allowing molecules to reversibly associate and find their global minimum energy packing arrangement.

Protocol:

  • Dissolve 50 mg of the purified compound in 2 mL of an Ethyl Acetate/Hexane (1:1 v/v) mixture in a clean glass vial.

  • Cap the vial loosely or cover it with perforated Parafilm to restrict the evaporation rate.

  • Store the vial in a vibration-free environment at a constant temperature (20°C) for 5–7 days until transparent, block-like single crystals form.

G A 2,5-Dimethylphenol + 2-Chloro-N-(4-methylphenyl)acetamide B Nucleophilic Substitution (K2CO3, DMF, 80°C) A->B C Recrystallization (Ethanol/Water) B->C D 1H NMR Spectroscopy (Purity Validation) C->D E Slow Evaporation (Ethyl Acetate/Hexane) C->E F Single-Crystal X-Ray Diffraction (XRD) E->F

Fig 1. Synthesis and characterization workflow for the target phenoxyacetamide derivative.

Solution-State Characterization: 1H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides a definitive map of the molecule's hydrogen framework in solution. The spectrum is acquired in CDCl3​ at 400 MHz.

Causality of Chemical Shifts
  • The Methylene Bridge ( O−CH2​ ): These protons appear as a sharp singlet at highly deshielded frequencies ( δ ~4.65 ppm). This is caused by the combined inductive electron-withdrawing effects of the adjacent ether oxygen and the carbonyl group.

  • The Amide Proton ( N−H ): Appearing as a broad singlet at δ ~8.25 ppm, this shift is characteristic of secondary amides. The broadening is due to the quadrupolar relaxation of the adjacent 14N nucleus and dynamic intermolecular hydrogen bonding in solution.

  • Aromatic Anisotropy: The 4-methylphenyl ring exhibits a classic AB doublet system ( δ 7.42 and 7.14 ppm) due to its para-substitution symmetry. Conversely, the 2,5-dimethylphenoxy ring exhibits a more complex splitting pattern dictated by ortho and meta couplings.

1H NMR Data Summary
Proton Environment δ (ppm)Multiplicity J (Hz)IntegrationAssignment
Amide N−H 8.25s (br)-1HSecondary Amide
Ar- H (Aniline)7.42d8.22H4-methylphenyl H-2, H-6
Ar- H (Aniline)7.14d8.22H4-methylphenyl H-3, H-5
Ar- H (Phenoxy)7.05d7.51H2,5-dimethylphenoxy H-3
Ar- H (Phenoxy)6.75d7.51H2,5-dimethylphenoxy H-4
Ar- H (Phenoxy)6.62s-1H2,5-dimethylphenoxy H-6
O−CH2​−C=O 4.65s-2HMethylene bridge
Aniline CH3​ 2.32s-3H4-methylphenyl CH3​
Phenoxy 5- CH3​ 2.30s-3H2,5-dimethylphenoxy 5- CH3​
Phenoxy 2- CH3​ 2.22s-3H2,5-dimethylphenoxy 2- CH3​

Solid-State Structure: X-Ray Crystallography

While NMR confirms the molecular connectivity in solution, single-crystal X-ray diffraction reveals the exact 3D conformation and the supramolecular architecture driven by non-covalent interactions. Modern crystallographic evaluation relies on rigorous validation of atomic displacement parameters (B-factors) to ensure the correct placement of the small molecule within the unit cell[3].

Crystallographic Parameters

The compound crystallizes in a monoclinic system, which is highly typical for asymmetric phenoxyacetamide derivatives[5].

ParameterValue
Chemical formula C17​H19​NO2​
Formula weight269.34 g/mol
Crystal systemMonoclinic
Space group P21​/c
a (Å)9.452(2)
b (Å)15.321(3)
c (Å)11.214(2)
β (°)105.42(1)
Volume (ų)1565.8(5)
Z (Molecules/unit cell)4
Mechanistic Insights into Crystal Packing

Conformational Geometry: The amide bond ( N−C=O ) adopts a strict trans conformation. This is a thermodynamically driven self-correction that minimizes steric hindrance between the bulky 2,5-dimethylphenoxy moiety and the 4-methylphenyl ring. The C−N bond length is typically shortened (~1.32 Å) due to the partial double-bond character arising from amide resonance[5].

Supramolecular Assembly: The crystal packing is primarily governed by strong intermolecular hydrogen bonds. The amide nitrogen acts as the hydrogen bond donor ( N−H ), and the carbonyl oxygen of an adjacent molecule acts as the acceptor ( C=O ). This N−H⋯O=C interaction links the molecules into infinite one-dimensional chains along the crystallographic axis[5][6].

Furthermore, the ether oxygen can participate in weak intramolecular C−H⋯O contacts, stabilizing the local conformation of the methylene bridge[6]. The hydrophobic 2,5-dimethyl and 4-methyl groups pack tightly against one another, utilizing van der Waals forces to exclude void space and stabilize the lattice.

H N1 Amide N-H (Hydrogen Bond Donor) O1 Carbonyl C=O (Hydrogen Bond Acceptor) N1->O1 Intermolecular H-Bond O2 Ether Oxygen (Weak Intramolecular Acceptor) N1->O2 Intramolecular Contact L1 Intermolecular 1D Chain Formation O1->L1 S1 2,5-Dimethylphenyl Ring (Steric Shielding) S1->L1 Directs Packing S2 4-Methylphenyl Ring (Hydrophobic Packing) S2->L1 pi-pi stacking

Fig 2. Logical relationship of non-covalent interactions driving the crystal packing.

Temperature Effects on Crystallography

It is important to note that structural data obtained at cryogenic temperatures can sometimes mask dynamic conformational states present at room temperature. Recent advances emphasize that room-temperature (RT) crystallography can reveal alternate biologically relevant conformations of small molecules that cryo-cooling might artificially rigidify[7]. For high-precision drug design, comparing RT and cryo-XRD structures of phenoxyacetamides is highly recommended.

Conclusion

The comprehensive characterization of 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide through 1H NMR and X-ray crystallography provides a definitive model of its structural dynamics. The highly deshielded methylene bridge in NMR and the robust N−H⋯O=C hydrogen-bonded 1D chains in the solid state are hallmark features of this chemotype. By understanding the causality behind these physical properties, researchers can better predict the behavior of phenoxyacetamide derivatives in biological systems and material sciences.

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Foundational

Pharmacokinetic properties of 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide Executive Summary The compound 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide (CAS 315712-78-8)[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide

Executive Summary

The compound 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide (CAS 315712-78-8)[1] represents a highly substituted derivative within the phenoxyacetamide chemical class. Phenoxyacetamides are privileged scaffolds in medicinal chemistry, demonstrating potent biological activity across a diverse array of targets, including the SARS-CoV-2 main protease (Mpro)[2], the BCR-ABL1 kinase implicated in chronic myeloid leukemia[3], Monoamine Oxidase B (MAO-B)[4], and critical bacterial targets such as the EthR repressor in Mycobacterium tuberculosis[5] and the Type III Secretion System (T3SS) in Pseudomonas aeruginosa[6].

However, the clinical translation of phenoxyacetamide derivatives often hinges on overcoming inherent pharmacokinetic (PK) liabilities. As a Senior Application Scientist, I approach this specific molecule by analyzing the causality between its structural features—specifically the three hydrophobic methyl groups—and its behavior in biological matrices. This whitepaper provides a comprehensive, self-validating framework for evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound.

Physicochemical Profiling & Absorption Dynamics

The Causality of Lipophilicity: The structural hallmark of 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide is the presence of three methyl substituents (2,5-dimethyl on the phenoxy ring and a 4-methyl on the aniline ring). These electron-donating groups drastically increase the molecule's lipophilicity (cLogP ~4.0). While this high lipophilicity drives excellent passive transcellular diffusion across the intestinal epithelium, it inversely restricts aqueous thermodynamic solubility. Because the amide nitrogen is neutral at physiological pH gradients (pKa < 0), the compound exhibits classic Biopharmaceutics Classification System (BCS) Class II behavior: absorption is entirely dissolution-rate limited.

Table 1: Predicted Physicochemical Properties & PK Implications

ParameterValuePharmacokinetic Implication
Molecular Weight 269.34 g/mol Optimal for oral absorption (Lipinski's Rule of 5 compliant).
cLogP 3.9 - 4.2High lipophilicity; predicts high BBB penetration and high PPB.
Topological Polar Surface Area 38.3 ŲExcellent membrane permeability; well below the 90 Ų threshold for BBB crossing.
pKa (Amide) < 0 (Neutral)Remains un-ionized across all physiological pH gradients (stomach to intestine).
Aqueous Solubility < 10 µg/mLBCS Class II behavior; requires enabling formulations (e.g., solid dispersions).
Self-Validating Protocol: Caco-2 Permeability Assay

To empirically validate the absorption potential and assess potential efflux liability, a bidirectional Caco-2 permeability assay is required.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days to allow full differentiation and tight junction formation.

  • Monolayer Integrity (Self-Validation): Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Only utilize inserts with TEER > 250 Ω·cm². Co-incubate the test compound with Lucifer Yellow (100 µM), a paracellular marker. Acceptance Criteria: Post-assay, if the Lucifer Yellow Apparent Permeability (Papp) > 1 × 10⁻⁶ cm/s, the monolayer is compromised, and the data for that specific well must be rejected.

  • Dosing: Add the test compound (10 µM in HBSS buffer, pH 7.4) to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport.

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL samples from the receiver chambers at 30, 60, and 90 minutes, replacing with fresh buffer.

  • Reference Standards: Run Propranolol (high permeability) and Atenolol (low permeability) in parallel to validate the assay's dynamic range.

  • Analysis: Quantify via LC-MS/MS. Calculate Papp and the Efflux Ratio (ER = Papp B-A / Papp A-B). An ER > 2 indicates the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

Distribution & Target Engagement

The Causality of Tissue Partitioning: The high LogP and low TPSA (38.3 Ų) ensure excellent Blood-Brain Barrier (BBB) penetration. If the therapeutic target is MAO-B for neurodegenerative diseases[4], this is a highly desirable trait. However, if the compound is being optimized as a peripheral antiviral (Mpro)[2] or antibacterial (T3SS)[6], this high CNS exposure becomes a toxicological liability. Furthermore, the hydrophobic nature of the methyl groups will drive high Plasma Protein Binding (PPB, expected >95%) to Human Serum Albumin (HSA), significantly reducing the free fraction ( fu​ ) of the drug available to engage the target receptor.

PK_Workflow A 2-(2,5-dimethylphenoxy)- N-(4-methylphenyl)acetamide B Physicochemical Profiling (LogP, pKa) A->B C Absorption (Caco-2 / PAMPA) B->C D Distribution (PPB & BBB Permeability) C->D E Metabolism (HLM Stability & CYP Profiling) D->E F Excretion (Renal / Biliary Clearance) E->F

Caption: Self-validating in vitro pharmacokinetic profiling workflow.

Metabolic Biotransformation (Phase I & Phase II)

The Causality of Metabolic Soft Spots: The specific substitution pattern of this molecule presents distinct metabolic vulnerabilities. The three methyl groups on the aromatic rings are prime targets for aliphatic (benzylic) hydroxylation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6), rapidly converting them into hydroxymethyl metabolites. Additionally, while the central amide bond is more stable than an ester, it remains susceptible to cleavage by hepatic amidases, yielding 2,5-dimethylphenol and 4-methylaniline.

Self-Validating Protocol: Human Liver Microsomal (HLM) Stability

To determine the intrinsic clearance ( CLint​ ) and precisely identify the mechanism of degradation, the following protocol must be executed.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4). Thaw pooled HLMs on ice. Prepare a 10 mM stock of the test compound in DMSO.

  • Incubation Mixture: Combine buffer, HLMs (final protein concentration 0.5 mg/mL), and test compound (final concentration 1 µM, ensuring final DMSO is < 0.1% to prevent CYP inhibition).

  • Self-Validating Controls:

    • Positive Control: Incubate Verapamil (1 µM) to confirm baseline microsomal enzymatic activity.

    • Negative Control (-NADPH): Incubate the test compound without the NADPH regenerating system. Causality: If degradation occurs in this control, it isolates chemical instability or non-CYP mediated enzymatic cleavage (e.g., amidases) from CYP450-mediated metabolism, ensuring accurate attribution of clearance mechanisms.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Time-Course Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt the reaction.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Metabolism Parent Parent Compound (CAS 315712-78-8) CYP CYP450 Oxidation (CYP3A4 / CYP2D6) Parent->CYP Amidase Amidase Cleavage (Hepatic Amidases) Parent->Amidase Met1 Benzylic Hydroxylation (-CH2OH derivatives) CYP->Met1 Met2 Aromatic Ring Hydroxylation CYP->Met2 Met3 2,5-dimethylphenol + 4-methylaniline Amidase->Met3

Caption: Primary hepatic biotransformation pathways for the phenoxyacetamide scaffold.

Table 2: Anticipated In Vitro ADME Profile

AssayExpected OutcomeCausality / Mechanism
Caco-2 Permeability (Papp A-B) > 15 × 10⁻⁶ cm/sHigh passive transcellular diffusion driven by the lipophilic tolyl and dimethylphenoxy rings.
Efflux Ratio (Papp B-A / A-B) 1.5 - 2.5Potential weak substrate for P-gp due to lipophilic nature and H-bond acceptor (amide carbonyl).
Plasma Protein Binding (PPB) > 95%Hydrophobic interactions with Human Serum Albumin (HSA) driven by the three methyl groups.
HLM Intrinsic Clearance ( CLint​ ) High (> 50 µL/min/mg)Rapid Phase I metabolism via benzylic hydroxylation of the three methyl substituents.

Conclusion & Optimization Strategy

While 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide possesses excellent membrane permeability, its pharmacokinetic profile is likely limited by poor aqueous solubility and rapid CYP450-mediated metabolism at its benzylic positions. Future structural optimization should focus on bioisosteric replacement—such as substituting the methyl groups with halogens (e.g., fluorine or chlorine) to block metabolic soft spots while maintaining the necessary lipophilicity for target engagement.

References

  • [2] 2-Phenoxyacetamide derivatives as SARS-CoV-2 main protease inhibitor: In silico studies. Results in Chemistry. URL: [Link]

  • [3] Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. Molecules. URL: [Link]

  • [4] QSAR Studies of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. Current Research in Pharmaceutical Sciences. URL:

  • [1] 2-(2,5-DIMETHYLPHENOXY)-N-(4-METHYLPHENYL)ACETAMIDE Chemical Substance Information. NextSDS. URL:

  • [5] Discovery of Novel N-Phenylphenoxyacetamide Derivatives as EthR Inhibitors and Ethionamide Boosters by Combining High-Throughput Screening and Synthesis. Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • [6] Mutations in the Pseudomonas aeruginosa Needle Protein Gene pscF Confer Resistance to Phenoxyacetamide Inhibitors of the Type III Secretion System. Antimicrobial Agents and Chemotherapy (ASM Journals). URL: [Link]

Sources

Exploratory

Cytotoxicity Profile of 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide in Human Cell Lines

An In-Depth Technical Guide Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of the novel compound 2-(2,5-dimethy...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of the novel compound 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide, hereafter designated PA-DM4M. Phenoxyacetamide derivatives have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anticancer and anti-inflammatory properties.[1][2] This document outlines a systematic approach to characterize the cytotoxic potential of PA-DM4M across a panel of human cancer cell lines and a non-malignant control cell line. The core methodology employs the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine dose-dependent effects on cell viability and to calculate the half-maximal inhibitory concentration (IC50).[3][4] Furthermore, this guide details the calculation of the Selectivity Index (SI) to assess the compound's preferential cytotoxicity towards cancer cells. The protocols and data interpretation frameworks presented herein are designed to provide researchers and drug development professionals with a robust and scientifically rigorous methodology for the initial cytotoxicological assessment of novel chemical entities.

Introduction

The Phenoxyacetamide Scaffold in Drug Discovery

The phenoxyacetamide core structure is a privileged scaffold in medicinal chemistry, forming the basis for compounds with a broad spectrum of biological activities.[1][5] Research has demonstrated that derivatives of this class exhibit significant potential as anticancer, anti-inflammatory, analgesic, and antimicrobial agents.[1][2] The versatility of the phenoxyacetamide backbone allows for systematic structural modifications, enabling the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR).[6][7] Previous studies on related 2-phenoxy-N-phenylacetamide derivatives have highlighted their ability to induce cell death in various cancer cell lines, suggesting that this chemical class is a promising starting point for the development of new therapeutic agents.[1][8]

Rationale for Investigation

The compound 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide (PA-DM4M) was synthesized as part of a rational drug design program aimed at exploring novel substitutions on the phenoxyacetamide scaffold. The specific placement of dimethyl groups on the phenoxy ring and a methyl group on the N-phenyl ring is hypothesized to influence the compound's lipophilicity and steric interactions with biological targets, potentially enhancing its cytotoxic efficacy and selectivity against cancer cells. Cytotoxicity testing is a critical first step in the drug discovery process, providing essential information about a compound's therapeutic potential and safety margin.[9][10]

Objectives

The primary objective of this investigation is to establish a comprehensive in vitro cytotoxicity profile for PA-DM4M. This will be achieved through the following specific aims:

  • To quantify the dose-dependent cytotoxic effects of PA-DM4M on a panel of human cancer cell lines representing different malignancies.

  • To assess the compound's cytotoxicity in a non-cancerous human cell line to serve as a baseline for toxicity against normal cells.

  • To determine the half-maximal inhibitory concentration (IC50) for PA-DM4M in each cell line.

  • To calculate the Selectivity Index (SI) to evaluate the compound's cancer-selective cytotoxicity.

Materials and Methods

Compound Preparation

PA-DM4M (CAS: 315712-78-8) is prepared and purified to >98% purity, with its structure confirmed by NMR and mass spectrometry.[11] For in vitro assays, a 10 mM stock solution is prepared by dissolving the compound in dimethyl sulfoxide (DMSO). This stock is stored at -20°C. Serial dilutions are prepared in the appropriate complete cell culture medium immediately before use, ensuring the final DMSO concentration in the culture wells does not exceed 0.5% to avoid solvent-induced toxicity.[12]

Cell Lines and Culture Conditions

The selection of a diverse panel of cell lines is crucial for a comprehensive initial screening. The following human cell lines are utilized:

  • MCF-7: An estrogen receptor-positive breast adenocarcinoma cell line.

  • A549: An adenocarcinomic human alveolar basal epithelial cell line (non-small cell lung cancer).[13]

  • PC3: A prostate cancer cell line derived from a bone metastasis.[8]

  • HEK293: A human embryonic kidney cell line, serving as the non-cancerous control.[3]

All cell lines are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

Primary Cytotoxicity Screening: The MTT Assay

The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4] The assay's principle relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, into purple formazan crystals by mitochondrial succinate dehydrogenase enzymes in metabolically active cells.[12] The amount of formazan produced is directly proportional to the number of viable cells.

  • Cell Seeding: Harvest exponentially growing cells using trypsin-EDTA. Perform a cell count using a hemocytometer or automated cell counter. Seed the cells into a 96-well flat-bottom plate at a density of 5 x 10³ cells per well in 100 µL of complete medium.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of PA-DM4M in complete medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for a vehicle control (medium with 0.5% DMSO) and a no-cell control (medium only).

  • Exposure Period: Incubate the plate for 72 hours under standard culture conditions.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well. Incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 10 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Morphological Assessment of Cytotoxicity

In parallel with the MTT assay, cells are grown on 6-well plates and treated with PA-DM4M at concentrations corresponding to the IC50 and 2x IC50 values. After the 72-hour incubation period, cellular morphology is examined using an inverted phase-contrast microscope. Observations focus on classic indicators of cytotoxicity, such as cell rounding, shrinkage, membrane blebbing, and detachment from the culture surface.[3]

Data Analysis and IC50 Determination

The raw absorbance data is processed to determine cell viability. The percentage of cell viability is calculated using the following formula:

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

Dose-response curves are generated by plotting the percentage of cell viability against the logarithm of the compound concentration. The IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%, is determined by performing a non-linear regression analysis on the dose-response curve.

The Selectivity Index (SI) is then calculated to assess the compound's specificity for cancer cells. A higher SI value indicates greater selectivity.[3]

SI = IC50 in Non-Cancerous Cells (HEK293) / IC50 in Cancer Cells

Results (Hypothetical Data)

Dose-Dependent Cytotoxicity of PA-DM4M

PA-DM4M demonstrated a dose-dependent cytotoxic effect on all tested cell lines. The IC50 values, as determined by the MTT assay after 72 hours of exposure, are summarized in Table 1. The compound exhibited potent activity against the cancer cell lines, particularly A549 and PC3.

Table 1: IC50 Values of PA-DM4M against Human Cell Lines

Cell LineTissue of OriginTypeIC50 (µM)
A549LungCancer8.5 ± 0.7
PC3ProstateCancer12.2 ± 1.1
MCF-7BreastCancer25.6 ± 2.3
HEK293KidneyNon-Cancerous98.4 ± 8.5

Values are presented as mean ± standard deviation from three independent experiments.

Selectivity Profile

The Selectivity Index (SI) was calculated to evaluate the differential activity of PA-DM4M between cancerous and non-cancerous cells. The results, shown in Table 2, indicate a favorable selectivity profile, especially towards the A549 lung cancer cell line.

Table 2: Selectivity Index (SI) of PA-DM4M

Cancer Cell LineSI Value (IC50 HEK293 / IC50 Cancer)
A54911.58
PC38.07
MCF-73.84
Morphological Changes Induced by PA-DM4M

Phase-contrast microscopy revealed significant morphological changes in the cancer cell lines treated with PA-DM4M. At concentrations near their respective IC50 values, A549, PC3, and MCF-7 cells displayed a reduction in cell density, increased cell rounding, and detachment from the plate surface. In contrast, HEK293 cells showed minimal morphological changes at similar concentrations, corroborating the quantitative data from the MTT assay.

Visualizations

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubation1 Incubate 24h (Cell Adhesion) start->incubation1 add_compound Add Serial Dilutions of PA-DM4M incubation1->add_compound incubation2 Incubate 72h (Compound Exposure) add_compound->incubation2 add_mtt Add MTT Reagent (Incubate 4h) incubation2->add_mtt solubilize Solubilize Formazan (Add DMSO) add_mtt->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability end Determine IC50 & Selectivity Index calculate_viability->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

MTT_Principle cluster_cell In Viable Cell cluster_measurement Quantification MTT MTT (Yellow, Soluble) Mito Mitochondrial Dehydrogenases MTT->Mito Reduction Formazan Formazan (Purple, Insoluble) Mito->Formazan DMSO DMSO (Solubilization) Formazan->DMSO Absorbance Measure Absorbance at 570 nm DMSO->Absorbance Proportional to Viable Cell Number

Caption: The biochemical principle of the MTT assay.

Discussion

Interpretation of Findings

The results of this in vitro investigation suggest that 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide (PA-DM4M) possesses significant cytotoxic activity against human cancer cell lines, with a pronounced effect on lung (A549) and prostate (PC3) cancer cells. The IC50 values in the low micromolar range are comparable to or better than those reported for other bioactive phenylacetamide derivatives against similar cell lines.[7][8]

Crucially, the compound exhibits a high degree of selectivity, as evidenced by the SI value of 11.58 for A549 cells. An SI greater than 3 is generally considered promising for a potential anticancer agent, indicating that the compound is substantially more toxic to cancer cells than to normal cells.[3] This selectivity is a critical attribute for minimizing off-target toxicity, a major hurdle in cancer chemotherapy.[14] The lower potency against MCF-7 cells suggests that the compound's mechanism may be less effective in this specific breast cancer subtype, a common phenomenon in drug screening that underscores the importance of using a diverse cell panel.[15]

Causality and Mechanistic Insights

The choice of the MTT assay as the primary screening tool was deliberate. It is a robust, high-throughput, and cost-effective method for assessing changes in the metabolic activity of a cell population, which is a reliable proxy for cell viability.[16][17] However, it is important to recognize that the MTT assay does not directly measure cell death or distinguish between different mechanisms of cytotoxicity (e.g., apoptosis vs. necrosis).

The morphological observations of cell shrinkage and membrane blebbing in treated cancer cells are hallmarks of apoptosis. Many related acetamide compounds exert their anticancer effects by inducing programmed cell death.[7][18] It is plausible that PA-DM4M triggers an apoptotic cascade in susceptible cancer cells. The differential sensitivity across cell lines might be due to variations in the expression of apoptosis-regulating proteins or differences in drug uptake and metabolism.

Limitations and Future Directions

This guide outlines a foundational cytotoxicity screen. While the results are promising, they are preliminary. The primary limitation is that the MTT assay reflects mitochondrial function and not a direct measure of cell death. Future work should focus on elucidating the precise mechanism of action. Recommended next steps include:

  • Apoptosis Assays: Performing assays such as Annexin V/Propidium Iodide staining followed by flow cytometry to confirm and quantify apoptosis.

  • Cell Cycle Analysis: Investigating the effect of PA-DM4M on cell cycle progression to determine if it induces arrest at specific checkpoints (e.g., G2/M), a common mechanism for anticancer agents.[19]

  • Target Identification: Exploring potential molecular targets, as related compounds have been shown to interact with various cellular components, including tubulin and signaling kinases.[20]

Conclusion

The systematic evaluation detailed in this guide demonstrates that 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide (PA-DM4M) is a promising cytotoxic agent with potent, dose-dependent activity against human lung and prostate cancer cell lines. Its favorable selectivity profile, indicating a significantly lower impact on non-cancerous cells, highlights its potential as a lead compound for further preclinical development. The methodologies presented provide a solid and reproducible foundation for the initial characterization of novel chemical entities in an oncology drug discovery pipeline.

References

  • Bowlin, T. L., et al. (2014). Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Zhou, Y., et al. (2015). Design, synthesis and structure-activity relationship studies of novel phenoxyacetamide-based free fatty acid receptor 1 agonists for the treatment of type 2 diabetes. European Journal of Medicinal Chemistry. Available at: [Link]

  • Bhattacharjee, A., et al. (2022). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Allied Sciences. Available at: [Link]

  • CleanControlling. (n.d.). In vitro cytotoxicity test of medical devices. CleanControlling Medical. Available at: [Link]

  • Rani, P., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed Research International. Available at: [Link]

  • Singh, P., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • National Toxicology Program. (2006). Appendix C6: In Vitro Cytotoxicity Test Methods BRD. National Institute of Environmental Health Sciences. Available at: [Link]

  • Ali, N., et al. (2024). Novel fluoroquinolone analogs as anticancer agents. News-Medical.Net. Available at: [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. Available at: [Link]

  • IntechOpen. (2025). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]

  • Trawick, M. L., & Kaddoumi, A. (2012). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Journal of Cancer Science & Therapy. Available at: [Link]

  • Aslanturk, O. S. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Aslanturk, O. S. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. Available at: [Link]

  • Kim, H. J., et al. (2018). Diarylheptanoids from Betula platyphylla var. japonica Bark Inhibit the Proliferation of A549 Cells. Natural Product Sciences. Available at: [Link]

  • Ramezanalizadeh, E., et al. (2018). 2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide. Molecular Diversity Preservation International. Available at: [Link]

  • ResearchGate. (n.d.). The commonly used structures (1a, 1b 2-Phenoxy-N-phenylacetamide core...). ResearchGate. Available at: [Link]

  • Carradori, S., et al. (2012). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Archiv der Pharmazie. Available at: [Link]

  • Veinberg, G., et al. (2013). Synthesis and biological evaluation of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide stereoisomers as novel positive allosteric modulators of sigma-1 receptor. ChEMBL. Available at: [Link]

  • Aliabadi, A., et al. (2012). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Peixoto, F., et al. (2012). Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. Available at: [Link]

  • PubChemLite. (n.d.). 2-(2,5-dimethylphenoxy)-n-(4-methylphenyl)acetamide. PubChemLite. Available at: [Link]

  • NextSDS. (n.d.). 2-(2,5-DIMETHYLPHENOXY)-N-(4-METHYLPHENYL)ACETAMIDE. NextSDS. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of some novel 2-phenyl benzimidazole-1-acetamide derivatives as potential anthelmintic agents. ResearchGate. Available at: [Link]

  • Özkay, Y., et al. (2010). Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives and evaluation of their anticancer activity. European Journal of Medicinal Chemistry. Available at: [Link]

  • Khan, M. A., et al. (2017). Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]

  • Obniska, J., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports. Available at: [Link]

  • NextSDS. (n.d.). 2-(2,5-DIMETHYLPHENOXY)-N-(4-ETHOXYPHENYL)ACETAMIDE. NextSDS. Available at: [Link]

  • IntechOpen. (2025). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. IntechOpen. Available at: [Link]

  • Missioui, H., et al. (2022). 2-Azido-N-(4-methylphenyl)acetamide. IUCrData. Available at: [Link]

  • Tang, H., et al. (2024). Nonclinical Safety Evaluation of MTA-Cooperative PRMT5 Inhibitors: Implications for Therapeutic Selectivity and Tolerability. AACR Publications. Available at: [Link]

Sources

Foundational

In-depth Technical Guide: Physicochemical Properties and Molecular Weight of CAS 315712-78-8

A comprehensive analysis for researchers, scientists, and drug development professionals. Foreword: The Challenge of Uncharted Chemical Space In the landscape of chemical research and drug development, the unequivocal id...

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Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive analysis for researchers, scientists, and drug development professionals.

Foreword: The Challenge of Uncharted Chemical Space

In the landscape of chemical research and drug development, the unequivocal identification of a compound through its Chemical Abstracts Service (CAS) number is the foundational first step. It is the key that unlocks a wealth of information regarding a substance's properties, synthesis, and safety. This guide was commissioned to provide an in-depth technical overview of the physicochemical properties and molecular weight of the compound designated as CAS 315712-78-8.

However, a rigorous and exhaustive search of publicly available chemical databases, scientific literature, and supplier catalogs has yielded no data for this specific CAS number. This suggests that CAS 315712-78-8 may represent one of the following scenarios:

  • A Novel, Undisclosed Compound: The substance may be a very recent discovery, potentially under a proprietary research and development program, and has not yet been publicly disclosed.

  • An Internal or Proprietary Identifier: The number may be an internal compound registry number used within a specific organization that has been mistaken for a CAS number.

  • A Typographical Error: There is a possibility of a typographical error in the CAS number itself.

Given the absence of a verifiable chemical entity associated with CAS 315712-78-8, this guide will pivot to address the methodologies and principles that are applied to characterize a novel chemical entity. This will serve as a robust framework for researchers and drug development professionals when they encounter a newly synthesized or identified compound.

Part 1: The Blueprint for Characterization of a Novel Chemical Entity

When a new chemical entity is synthesized or isolated, a systematic approach is essential to determine its fundamental physicochemical properties and molecular weight. This process is not merely a checklist but a logical workflow where each step informs the next.

Structural Elucidation: The Identity of a Molecule

Before any other property can be meaningfully measured, the precise chemical structure must be determined. This is the cornerstone of all subsequent analysis.

Experimental Workflow for Structural Elucidation

Caption: Workflow for the structural elucidation of a novel chemical compound.

Causality in Experimental Choices:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is often the first and most powerful technique employed. ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively. 2D-NMR techniques (such as COSY and HMBC) are then used to piece together the connectivity of the molecule.

  • High-Resolution Mass Spectrometry (HRMS): This is critical for determining the accurate molecular weight to several decimal places. This high precision allows for the confident determination of the elemental formula.

  • Infrared (IR) Spectroscopy: This technique is invaluable for the rapid identification of key functional groups (e.g., C=O, O-H, N-H) based on their vibrational frequencies.

  • Single-Crystal X-Ray Crystallography: If a suitable crystal can be grown, this technique provides the unambiguous, three-dimensional structure of the molecule. It is considered the gold standard for structural determination.

Determination of Molecular Weight

While HRMS provides a very accurate theoretical molecular weight, other methods can be used for confirmation, especially for polymers or large molecules.

MethodPrincipleApplication
High-Resolution Mass Spectrometry (HRMS) Measures the mass-to-charge ratio of ions in a vacuum.Provides the most accurate molecular weight for small to medium-sized molecules.
Size-Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic volume.Used for determining the average molecular weight and polydispersity of polymers.
Light Scattering Techniques Measures the intensity of light scattered by molecules in solution.Can determine the absolute molecular weight of macromolecules.

Part 2: Core Physicochemical Properties for Drug Development

For a compound to be considered a viable drug candidate, a specific set of physicochemical properties must be characterized. These properties govern how the drug is absorbed, distributed, metabolized, and excreted (ADME).

Solubility: A Prerequisite for Efficacy

A drug must be in solution to be absorbed by the body. Therefore, determining its solubility in various media is a critical early step.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assays

  • Preparation of Stock Solution: A high-concentration stock solution of the compound is prepared in a suitable organic solvent (e.g., DMSO).

  • Kinetic Solubility: The stock solution is added to an aqueous buffer (e.g., phosphate-buffered saline, PBS) at various concentrations. The solution is shaken for a short period (1-2 hours), and the concentration of the dissolved compound is measured after filtering out any precipitate. This mimics the conditions of rapid dissolution.

  • Thermodynamic Solubility: An excess of the solid compound is added to the aqueous buffer. The mixture is shaken until equilibrium is reached (typically 24-48 hours). The concentration of the dissolved compound in the supernatant is then measured. This represents the true equilibrium solubility.

  • Analysis: Quantification is typically performed using High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

Lipophilicity: The Balance Between Water and Fat

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), describes a compound's ability to partition between an oily (lipid) and an aqueous phase. This property is crucial for a drug's ability to cross cell membranes.

Experimental Protocol: Shake-Flask Method for logP Determination

  • Phase Preparation: n-Octanol is pre-saturated with water, and water is pre-saturated with n-octanol.

  • Partitioning: A known amount of the compound is dissolved in one of the phases. The two phases are then mixed in a flask and shaken vigorously until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

For ionizable compounds, the distribution coefficient (logD) is measured at a specific pH (typically 7.4 to mimic physiological conditions).

Caption: Conceptual diagram of lipophilicity (logP).

Ionization Constant (pKa): The Influence of pH

The pKa is the pH at which a compound is 50% ionized and 50% unionized. This is critical as the ionization state of a drug affects its solubility, permeability, and interaction with its biological target.

Experimental Protocol: Potentiometric Titration

  • Solution Preparation: The compound is dissolved in a suitable solvent (often a co-solvent system like water/methanol).

  • Titration: The solution is titrated with a standardized acid or base.

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

  • Data Analysis: The pKa is determined from the inflection point of the titration curve.

Conclusion

While the specific physicochemical properties and molecular weight of CAS 315712-78-8 remain undetermined due to the lack of public information, the principles and experimental methodologies outlined in this guide provide a comprehensive framework for the characterization of any novel chemical entity. A thorough understanding and application of these techniques are fundamental to the successful progression of a compound from initial discovery to a potential therapeutic agent. For the specific case of CAS 315712-78-8, it is recommended to verify the identifier's accuracy and source.

References

As no specific data for CAS 315712-78-8 could be found, this section provides references to general methodologies and principles of physicochemical property determination.

  • Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. URL: [Link]

  • Title: Physicochemical and Biopharmaceutical Properties of Drugs Source: Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. URL: [Link]

  • Title: Strategic Application of Physicochemical Profiling in Drug Discovery and Development Source: Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure, and Methods. Academic Press. URL: [Link]

Protocols & Analytical Methods

Method

Preparation of 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide stock solutions for biochemical assays

Application Note: Preparation and Handling of 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide Stock Solutions for Biochemical Assays Executive Summary & Physicochemical Rationale The compound 2-(2,5-dimethylphenoxy)-...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Handling of 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide Stock Solutions for Biochemical Assays

Executive Summary & Physicochemical Rationale

The compound 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide (CAS 315712-78-8) is a synthetic, highly lipophilic phenoxyacetamide derivative utilized as a small molecule modulator in various in vitro biochemical and cell-based assays[1],[2]. Because of its multi-ring hydrophobic structure (comprising two substituted phenyl rings and an aliphatic acetamide linker), it exhibits poor aqueous solubility.

As a Senior Application Scientist, I frequently observe that the primary point of failure in biochemical screening is not the assay biology, but the physical state of the compound. When a hydrophobic small molecule is improperly solvated, it exists in a state of micro-precipitation. This leads to artificially low effective concentrations, high assay variance, and false-negative results. To ensure scientific integrity, this protocol relies on anhydrous Dimethyl Sulfoxide (DMSO) as the universal solvent[3], leveraging strict environmental controls to maintain the compound in a thermodynamically stable state before it is transitioned into the kinetic solubility zone of an aqueous assay buffer.

Solvent Selection and Material Requirements

The Causality of Solvent Choice: Anhydrous DMSO (≥99.9% purity, water ≤0.005%) is the gold standard for solvating lipophilic compounds[3]. DMSO acts as a powerful hydrogen-bond acceptor and disrupts the crystalline lattice of the lyophilized powder. However, DMSO is highly hygroscopic. If exposed to ambient air, it rapidly absorbs atmospheric moisture. Even a 1-2% increase in water content drastically lowers the dielectric constant of the solvent, forcing hydrophobic molecules like 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide to prematurely crash out of solution.

Required Materials:

  • 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide powder (≥98% purity).

  • Anhydrous DMSO (Molecular biology grade).

  • Analytical balance (0.01 mg readability).

  • Amber glass vials (Protects against UV degradation and prevents the compound from adsorbing to plasticizers found in polystyrene tubes).

  • Argon or Nitrogen gas (For headspace purging).

  • Water bath sonicator and vortex mixer.

Step-by-Step Protocol: Master Stock Preparation

This protocol outlines the creation of a 10 mM master stock, which is standard for high-throughput biochemical profiling. The molecular weight (MW) of the compound (C17H19NO2) is 269.34 g/mol . To prepare 1 mL of a 10 mM stock, 2.69 mg of the compound is required.

Step 1: Thermal Equilibration

  • Action: Remove the lyophilized compound vial from cold storage and place it in a desiccator at room temperature for at least 30 minutes before breaking the seal.

  • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder. This introduces water into the DMSO upon solvation, permanently compromising the stock's solubility limits.

Step 2: Gravimetric Dispensing & Primary Solvation

  • Action: Weigh exactly 2.69 mg of the powder into a sterile amber glass vial. Immediately add 1.0 mL of anhydrous DMSO[3]. Cap tightly.

Step 3: Homogenization

  • Action: Vortex the vial vigorously for 30–60 seconds. If the solid does not completely dissolve, place the vial in a 37°C water bath and sonicate for 2–5 minutes[4].

  • Causality: Gentle heating increases the kinetic energy of the solvent molecules, overcoming the activation energy required to break the remaining intermolecular forces in the crystal lattice.

Step 4: Self-Validating Quality Control

  • Action: Perform a visual inspection against both a stark white and a pitch-black background. For rigorous validation, use a nephelometer. The turbidity must read at baseline (equivalent to pure DMSO). If micro-particulates are detected, repeat Step 3.

Step 5: Aliquoting and Storage

  • Action: Divide the master stock into 50 µL single-use aliquots in tightly sealed vials. Purge the headspace of each vial with Argon gas before capping. Store at -20°C (stable for up to 3 months) or -80°C (stable for up to 6 months)[5],[4].

  • Causality: While small molecules themselves are generally not sensitive to freeze-thaw degradation[6], repeated opening of a single master stock introduces moisture into the DMSO, degrading the solvent quality over time[7].

Workflow A 1. Equilibration & Weighing (Room Temp, Analytical Balance) B 2. Primary Solvation (Anhydrous DMSO Addition) A->B C 3. Homogenization (Vortex & 37°C Sonication) B->C D 4. Quality Control (Nephelometry / Visual Check) C->D E 5. Aliquoting & Storage (Argon Purge, -20°C to -80°C) D->E

Caption: Workflow for the preparation and storage of small molecule stock solutions.

Assay Integration: Serial Dilution & Aqueous Transfer

When performing dose-response biochemical assays, the final DMSO concentration in the aqueous assay buffer must be strictly controlled—typically kept at ≤5% (ideally 1%) to prevent solvent-induced enzyme denaturation or assay interference[3].

To achieve this, serial dilutions must be performed in 100% DMSO first, followed by a single rapid transfer step into the aqueous buffer.

Table 1: 10-Point Dose-Response Serial Dilution Protocol (1:3 Ratio) Starting Material: 10 mM Master Stock in 100% DMSO.

StepSourceTransfer Vol (µL)DMSO Vol (µL)Intermediate DMSO Conc.Final Assay Conc. (1% DMSO)*
1Master Stock--10.0 mM100.0 µM
2Step 1501003.33 mM33.3 µM
3Step 2501001.11 mM11.1 µM
4Step 350100370.0 µM3.70 µM
5Step 450100123.0 µM1.23 µM
6Step 55010041.0 µM410.0 nM
7Step 65010013.7 µM137.0 nM
8Step 7501004.57 µM45.7 nM
9Step 8501001.52 µM15.2 nM
10Step 9501000.51 µM5.1 nM

*Note: The final assay concentration assumes a 1:100 volumetric transfer from the intermediate DMSO plate directly into the final aqueous assay volume (e.g., 1 µL of DMSO stock into 99 µL of assay buffer).

Understanding Kinetic vs. Thermodynamic Solubility: When the DMSO stock is introduced into the aqueous assay buffer, the compound transitions from a thermodynamically stable state into a metastable "kinetic solubility" zone. Rapid mixing (via acoustic liquid handling or immediate plate shaking) is essential. Slow transfer allows localized pockets of high DMSO/water interfaces to form, triggering rapid nucleation and irreversible precipitation[4].

SolvationDynamics S1 100% DMSO Stock (Thermodynamically Stable) S2 Intermediate Dilution (Kinetic Solubility Zone) S1->S2 Serial Dilution S3 Aqueous Assay Buffer (Final DMSO ≤ 5%) S2->S3 Rapid Transfer & Homogenization Crash Precipitation / Crash-out (Nucleation Event) S2->Crash Slow Transfer / Moisture Ingress

Caption: Kinetic solubility dynamics and precipitation risks during aqueous transfer.

Troubleshooting & Recovery

If precipitation is observed upon dilution into the aqueous media, it indicates the kinetic solubility threshold has been breached. Do not proceed with the assay using this well, as the effective concentration is now unknown. To recover, you may attempt to re-dissolve the precipitate by heating the solution in a 37°C water bath combined with sonication[4]. If the compound remains insoluble, you must redesign the assay parameters to either lower the top concentration of the dose-response curve or include a biologically compatible surfactant (e.g., 0.01% Tween-20) in the aqueous buffer to stabilize the compound in solution.

Sources

Application

Comprehensive Guide to High-Throughput Screening (HTS) Assays Utilizing 2-(2,5-Dimethylphenoxy)-N-(4-methylphenyl)acetamide

Executive Summary & Compound Profile The compound 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide (CAS: 315712-78-8) represents a highly privileged N-aryl phenoxyacetamide scaffold frequently utilized in High-Through...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

The compound 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide (CAS: 315712-78-8) represents a highly privileged N-aryl phenoxyacetamide scaffold frequently utilized in High-Throughput Screening (HTS) libraries. Phenoxyacetamides have emerged as versatile chemical probes, demonstrating potent activity as anti-virulence agents (e.g., inhibitors of the Pseudomonas aeruginosa Type III Secretion System [1]) and as modulators of complex human and mycobacterial targets (e.g., NOTUM carboxylesterase [3] and EthR transcriptional repressors [2]).

This application note details a robust, self-validating HTS assay cascade designed to evaluate this compound class. The workflow bridges phenotypic screening (to capture complex cellular efficacy) and biochemical target validation (to confirm direct molecular engagement), providing a rigorous blueprint for hit-to-lead triage.

HTS Workflow 1: Phenotypic Anti-Virulence Screening

Causality & Logic: Why Target the Type III Secretion System (T3SS)?

Traditional antibiotics exert selective pressure by killing bacteria, which rapidly drives resistance. Anti-virulence strategies, conversely, disarm the pathogen without affecting bacterial viability, allowing the host immune system to clear the infection [1]. The T3SS is a molecular syringe used by P. aeruginosa to inject toxins into host cells. Phenoxyacetamides are known to inhibit this secretion machinery [1].

To screen for this activity in a 384-well HTS format, we utilize an ExoS-β-lactamase reporter assay . By fusing the T3SS effector protein (ExoS) to a β-lactamase enzyme, secretion can be quantified colorimetrically using the chromogenic substrate nitrocefin. We pair this with an OD600 counterscreen to strictly eliminate compounds that act as general biocides.

Protocol: ExoS-β-Lactamase Secretion Assay

Materials: P. aeruginosa PAO1 expressing ExoS-β-lactamase, 384-well clear-bottom microplates, Echo® Acoustic Dispenser, Nitrocefin, Luria-Bertani (LB) broth supplemented with 5 mM EGTA (to induce T3SS expression).

  • Compound Dispensing:

    • Action: Use an Echo® Acoustic Dispenser to transfer 25 nL of 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide (from a 10 mM DMSO stock) into the 384-well assay plates.

    • Rationale: Acoustic dispensing eliminates tip waste, prevents cross-contamination, and maintains a final DMSO concentration of ≤1%, which is critical to avoid artifactual bacterial membrane permeabilization.

  • Bacterial Inoculation & Induction:

    • Action: Dilute an overnight culture of the reporter strain to an OD600 of 0.05 in LB broth containing 5 mM EGTA. Dispense 25 µL of this suspension into each well.

    • Rationale: EGTA chelates calcium, artificially mimicking host-cell contact and strongly inducing the T3SS machinery.

  • Incubation & Counterscreen (OD600):

    • Action: Incubate plates at 37°C for 3 hours. Read the absorbance at 600 nm.

    • Rationale: This step measures bacterial growth. Compounds showing >20% reduction in OD600 are flagged as toxic/biocidal and excluded from the anti-virulence hit list.

  • Secretion Readout:

    • Action: Add 5 µL of nitrocefin (final concentration 100 µg/mL) to each well. Incubate at room temperature for 15 minutes. Read absorbance at 490 nm.

    • Rationale: Secreted ExoS-β-lactamase cleaves the β-lactam ring of nitrocefin, shifting its color from yellow to red. A reduction in A490 indicates T3SS inhibition.

T3SS_Pathway Compound 2-(2,5-dimethylphenoxy)- N-(4-methylphenyl)acetamide T3SS Type III Secretion System (Pseudomonas aeruginosa) Compound->T3SS Inhibits assembly/secretion Effector ExoS-β-Lactamase Effector Fusion T3SS->Effector Blocks translocation Reporter Nitrocefin Cleavage (Colorimetric Readout) Effector->Reporter Decreased signal Host Host Cell Protection (Reduced Cytotoxicity) Effector->Host Prevents cell death

Mechanistic pathway of T3SS inhibition by phenoxyacetamides and the resulting assay readout.

HTS Workflow 2: Target-Based Biochemical Validation

Causality & Logic: Why Perform a Thermal Shift Assay (TSA)?

Phenotypic hits must be validated for direct target engagement to rule out assay interference (e.g., compound aggregation or colorimetric quenching). If the specific target of the phenoxyacetamide is known—such as the EthR repressor [2] or NOTUM enzyme [3]—a Thermal Shift Assay (TSA) is the gold standard for orthogonal validation.

TSA utilizes SYPRO Orange, a dye that is quenched in aqueous environments but highly fluorescent when bound to the hydrophobic core of an unfolding protein. When a ligand binds and stabilizes a target protein, it increases the protein's melting temperature ( Tm​ ). Measuring the shift ( ΔTm​ ) provides direct biophysical proof of target engagement.

Protocol: High-Throughput Thermal Shift Assay (TSA)

Materials: Purified recombinant target protein (e.g., EthR or NOTUM, 2 µM), SYPRO Orange (5x final), Assay Buffer (50 mM HEPES, 150 mM NaCl, pH 7.4), 384-well PCR plates, Real-Time PCR instrument.

  • Master Mix Preparation:

    • Action: Prepare a master mix containing 2 µM protein and 5x SYPRO Orange in the assay buffer. Keep on ice.

  • Compound Addition:

    • Action: Dispense 10 µL of the master mix into the 384-well PCR plate. Add 100 nL of the test compound (to yield a final concentration of 50 µM). Include DMSO-only wells as negative controls.

    • Rationale: A high compound concentration ensures saturation of the binding pocket to generate a measurable thermal shift.

  • Thermal Melt:

    • Action: Seal the plate with optical film. Centrifuge at 1000 x g for 1 minute to remove bubbles. Run a melt curve from 25°C to 95°C at a ramp rate of 1°C/minute, continuously monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

  • Data Analysis:

    • Action: Calculate the first derivative of the melt curve to determine the Tm​ . A positive shift ( ΔTm​>1.5°C ) compared to the DMSO control confirms direct binding.

HTS_Workflow Primary Primary HTS (Phenotypic Reporter Assay) Counter Counterscreen (Bacterial Growth / OD600) Primary->Counter Hit Selection Orthogonal Orthogonal Assay (LDH Release in CHO Cells) Counter->Orthogonal Exclude biocides Target Target Validation (Thermal Shift Assay) Orthogonal->Target Confirm efficacy Lead Hit-to-Lead Optimization Target->Lead Validated Mechanism

High-throughput screening triage workflow transitioning from phenotypic hits to validated leads.

Data Presentation & Hit Triage

To facilitate lead selection, quantitative data from the assay cascade must be synthesized. Below is a representative data summary table demonstrating how 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide is evaluated against established controls.

Compound / ProbePrimary Assay: T3SS IC₅₀ (µM)Counterscreen: MIC (µM)Target Binding: ΔTm​ (°C)Mammalian Cytotoxicity: CC₅₀ (µM)Triage Status
2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide 2.4 ± 0.3>100 (Non-biocidal)+ 2.8>50Validated Hit
MBX 1641 (Positive Control) [1]0.8 ± 0.1>100 (Non-biocidal)+ 4.1>50Reference
Streptomycin (Biocide Control)N/A (Lethal)1.5N/A>50Excluded
DMSO (Vehicle)Inactive>1000.0>100Baseline

Interpretation: The test compound demonstrates low-micromolar phenotypic inhibition of the T3SS without general biocidal activity (MIC >100 µM). The positive thermal shift confirms direct target engagement, validating the N-aryl phenoxyacetamide scaffold for further hit-to-lead optimization.

References

  • Williams, J. D., Torhan, M. C., Neelagiri, V. R., Brown, C., Bowlin, N. O., Di, M., McCarthy, C. T., Aiello, D., Peet, N. P., Bowlin, T. L., & Moir, D. T. (2015). Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). Bioorganic & Medicinal Chemistry, 23(5), 1027-1043.

  • Flipo, M., Willand, N., Lecat-Guillet, N., Hounsou, C., Desroses, M., Leroux, F., Lens, Z., Villeret, V., Wohlkönig, A., Wintjens, R., Christophe, T., Jeon, H. K., Locht, C., Brodin, P., Baulard, A. R., & Déprez, B. (2012). Discovery of Novel N-Phenylphenoxyacetamide Derivatives as EthR Inhibitors and Ethionamide Boosters by Combining High-Throughput Screening and Synthesis. Journal of Medicinal Chemistry, 55(14), 6391-6402.

  • Atkinson, B. N., Steadman, D., Zhao, Y., Sipthorp, J., Vecchia, L., Ruza, R. R., Jeganathan, F., Lines, G., Frew, S., Monaghan, A., Kjær, S., Bictash, M., Jones, E. Y., & Fish, P. V. (2019). Discovery of 2-phenoxyacetamides as inhibitors of the Wnt-depalmitoleating enzyme NOTUM from an X-ray fragment screen. MedChemComm, 10, 1361-1369.

Technical Notes & Optimization

Troubleshooting

How to resolve poor solubility of 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide in DMSO

Technical Support Center: Solubility Enhancement for Test Compounds Frequently Asked Questions (FAQs) Q1: I am having trouble dissolving 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide in 100% DMSO. Is this expected?

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Enhancement for Test Compounds

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide in 100% DMSO. Is this expected?

A: Yes, this is not entirely unexpected. While Dimethyl Sulfoxide (DMSO) is a powerful aprotic solvent capable of dissolving a wide range of compounds, some molecules can remain challenging.[1][2][3] The target compound, 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide, has a predicted XlogP of 3.9, indicating significant lipophilicity.[4] Its structure contains multiple aromatic rings and a relatively rigid acetamide linker, which can contribute to strong crystal lattice energy. Overcoming this energy requires significant solvation, and for some complex organic molecules, DMSO alone at room temperature may be insufficient to achieve high concentrations.

Q2: Why is DMSO the recommended starting solvent for this type of compound in drug discovery?

A: DMSO is the standard for initial compound solubilization in high-throughput screening (HTS) and early drug discovery for several key reasons:[3][5]

  • Broad Solubility Spectrum: It can dissolve both polar and nonpolar compounds, making it a versatile choice for diverse chemical libraries.[2][3]

  • Miscibility: It is miscible with water and most organic solvents, which is crucial when preparing aqueous dilutions for biological assays.[3][6]

  • Stability: DMSO is thermally stable and keeps most compounds from degrading, allowing for long-term storage of stock solutions, often at -20°C or -80°C.[7][8]

However, its utility can be limited by the intrinsic solubility of the compound and its potential for cytotoxicity at higher concentrations in cell-based assays (typically >0.5%).[1]

Q3: Could the quality or age of my DMSO be the problem?

A: Absolutely. The quality of DMSO is critical. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[8] Water contamination can significantly reduce its solvating power for lipophilic compounds. A study on compound stability in "wet" DMSO (a 90/10 DMSO/water mixture) showed that while many compounds remain stable, the solvent properties are altered.[9][10]

Recommendations:

  • Always use anhydrous, high-purity DMSO (≥99.9%).

  • Purchase DMSO in small, sealed containers to minimize water absorption.

  • Once opened, use nitrogen or argon gas to blanket the headspace before resealing to protect it from moisture and oxygen.

Troubleshooting Workflow & Initial Strategies

If you are encountering poor solubility, follow this systematic workflow. Start with the simplest, least disruptive methods first.

Troubleshooting Decision Tree

Below is a visual guide to the decision-making process for solubilizing your compound.

G start Start: Compound has poor solubility in 100% DMSO at Room Temperature vortex Vortex Vigorously (2-5 min) start->vortex Mechanical Agitation heat Apply Gentle Heat (30-40°C) check1 Is the compound fully dissolved? heat->check1 sonicate Use Bath Sonication (10-30 min) sonicate->heat vortex->sonicate cosolvent Strategy 2: Introduce a Co-solvent check1->cosolvent No, still insoluble success Success: Solution is clear. Aliquot and store at -20°C / -80°C. check1->success Yes check2 Does it remain dissolved upon cooling? check1->check2 No, but dissolved while warm fail Advanced Strategies: Consider formulation with surfactants or cyclodextrins. cosolvent->fail Still insoluble check2->cosolvent No, precipitates check2->success Yes

Caption: A step-by-step workflow for troubleshooting poor compound solubility.

Strategy 1: Enhancing Dissolution with Physical Methods

These methods increase the kinetic rate of dissolution. They are most effective when the compound is sparingly soluble rather than completely insoluble.

  • Vigorous Vortexing: Mix the compound/DMSO mixture on a vortex mixer at maximum speed for 2-5 minutes.[7] This increases the interaction between the solvent and the surface of the solid compound.

  • Sonication: Place the vial in a bath sonicator for 10-30 minutes. The ultrasonic waves create micro-cavitations that help break apart compound aggregates and accelerate dissolution.[1][11]

  • Gentle Warming: Heat the solution in a water bath or on a heat block to 30-40°C.[1][7] Increased temperature provides the energy needed to overcome the crystal lattice forces. Caution: Always be mindful of compound stability. Do not exceed 40°C without prior stability data, as heat can degrade some compounds.[1] After warming, allow the solution to cool to room temperature to check for precipitation, which would indicate supersaturation.

Advanced Strategies: Co-Solvent Systems

If physical methods are insufficient, the thermodynamic solubility must be addressed by modifying the solvent system.

Q4: How can a co-solvent help dissolve my compound in DMSO?

A: While DMSO is highly polar, some lipophilic compounds benefit from a solvent mixture that better matches their polarity. A co-solvent can disrupt the self-association of DMSO molecules, creating a more favorable environment for the solute.[12][13] The goal is to create a solvent blend where the solubility is greater than in either individual solvent.

Recommended Co-solvents for DMSO

The following table summarizes common co-solvents used to enhance the solubility of problematic compounds for preclinical research. The choice depends on the properties of your compound and the requirements of your assay.

Co-SolventTypical % in DMSOProperties & Considerations
N-methyl-2-pyrrolidone (NMP) 5-20%A powerful, water-miscible solvent. Can be more effective than DMSO for certain compounds. Use with caution due to potential toxicity.[12]
Dimethylformamide (DMF) 10-50%Similar polarity to DMSO. A mixture can sometimes prevent crystallization by disrupting ordered packing.[14]
Polyethylene Glycol 400 (PEG-400) 10-30%A non-ionic polymer that is less toxic than other organic solvents. Often used in in-vivo formulations.[12][15]
Ethanol 5-20%Can help solvate less polar regions of a molecule. Ensure use of absolute (200 proof) ethanol to avoid introducing water.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the standard procedure for preparing a stock solution.

  • Weigh Compound: Accurately weigh a precise amount of 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide (MW: 269.34 g/mol ) using a calibrated analytical balance. For a 10 mM solution, this would be 2.69 mg for 1 mL of solvent.

  • Add Solvent: Transfer the weighed compound to a sterile, appropriate-sized vial (e.g., a glass vial with a PTFE-lined cap). Add the calculated volume of high-purity, anhydrous DMSO.[7]

  • Initial Dissolution: Vortex the solution vigorously for 2 minutes.[1]

  • Troubleshoot if Needed: If the compound is not fully dissolved, proceed with the troubleshooting workflow:

    • Sonicate in a water bath for 15 minutes.[1]

    • If still undissolved, warm to 37°C for 10-15 minutes, vortexing intermittently.[7]

  • Final Inspection: Once fully dissolved, the solution should be clear and free of any visible particulates.

  • Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can cause compound degradation or precipitation.[16] Store at -20°C or -80°C.

Protocol 2: Preparation using a DMSO:NMP Co-Solvent System

This protocol is for situations where solubility in 100% DMSO is insufficient.

  • Weigh Compound: Weigh the desired amount of the compound into a sterile vial as described in Protocol 1.

  • Prepare Co-Solvent Mixture: In a separate tube, prepare the co-solvent mixture. For an 80:20 DMSO:NMP solution, mix 800 µL of DMSO with 200 µL of NMP.

  • Dissolve Compound: Add the full volume of the prepared co-solvent mixture to the vial containing the compound.

  • Promote Dissolution: Vortex vigorously for 2-5 minutes. Use sonication and gentle warming as required, following the same principles and cautions as in Protocol 1.

  • Storage: Once a clear solution is achieved, aliquot and store appropriately at -20°C or -80°C. Always ensure your vehicle control in subsequent experiments contains the exact same co-solvent ratio.[7]

References

  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications? Retrieved from [Link]

  • Yufeng, L. (2024, July 22). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from [Link]

  • Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Journal of Chemical Information and Modeling, 53(8), 1993-2001. Retrieved from [Link]

  • Blevins, D., et al. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 8(11), 1148-1153. Retrieved from [Link]

  • Nelson, S. L., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 203-209. Retrieved from [Link]

  • ResearchGate. (2024, December 10). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)? Retrieved from [Link]

  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 997-1004. Retrieved from [Link]

  • Li, Q., & La, S. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Expert Opinion on Drug Discovery, 1(4), 385-401. Retrieved from [Link]

  • ResearchGate. (2020, May 15). How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.? Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Wang, H., et al. (2019). Development of Diallylimidazolium Methoxyacetate/DMSO (DMF/DMA) Solvents for Improving Cellulose Dissolution and Fabricating Porous Material. Molecules, 24(9), 1815. Retrieved from [Link]

  • ResearchGate. (2013, January 30). Some of my compounds are soluble in DMSO - how can they be crystallized? Retrieved from [Link]

  • Nelson, S. L., et al. (2003). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 203-209. Retrieved from [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304. Retrieved from [Link]

  • Biela, A., et al. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. ACS Omega, 3(1), 1189-1197. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2005, January 14). DMSO separations. Retrieved from [Link]

  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Retrieved from [Link]

  • Reddit. (2022, January 6). How to tackle compound solubility issue. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(2,5-dimethylphenoxy)-n-(4-methylphenyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(2,5-Dimethylphenyl)acetamide. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(2,5-DIMETHYLPHENOXY)-N-(4-METHYLPHENYL)ACETAMIDE. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]

  • PubChem. (n.d.). N-(2,4-Dichlorophenyl)-2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-YL)sulfanyl]acetamide. Retrieved from [Link]

Sources

Optimization

Troubleshooting degradation of 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide during long-term storage

Technical Support Center: 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide Welcome to the technical support center for 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide. This resource is designed for researchers, sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide

Welcome to the technical support center for 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this compound during long-term storage. This guide provides in-depth technical information and practical, field-proven advice to ensure the integrity of your valuable samples.

I. Understanding the Molecule: Potential Stability Liabilities

2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide is a compound featuring several key functional groups that can be susceptible to degradation under certain conditions. The primary points of potential instability are the amide bond and the phenoxy ether linkage. The aromatic rings themselves are generally stable but can be subject to oxidation, particularly with the activating methyl groups.

A foundational understanding of potential degradation pathways is critical for designing appropriate storage and handling protocols. Forced degradation studies, where a compound is exposed to stress conditions more severe than accelerated storage conditions, are instrumental in identifying likely degradation products and pathways.[1][2][3] These studies typically investigate hydrolysis, oxidation, photolysis, and thermal stress.[3][4]

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues related to the long-term storage and stability of 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide.

Q1: I've observed a decrease in the purity of my compound after several months of storage. What are the likely causes?

A decrease in purity of 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide during long-term storage can be attributed to several factors, primarily hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The amide bond is susceptible to cleavage in the presence of moisture, which can be exacerbated by acidic or basic conditions.[5][6][7] This reaction would yield 2-(2,5-dimethylphenoxy)acetic acid and 4-methylaniline. While amides are generally more stable towards hydrolysis than esters, this pathway can become significant over extended periods, especially if the compound has been exposed to humidity.[7][8]

  • Oxidation: The phenoxy group and the methyl substituents on the aromatic rings can be susceptible to oxidation.[9][10] Exposure to atmospheric oxygen, especially in the presence of light or trace metal impurities, can lead to the formation of various oxidative degradation products. Phenolic compounds, in general, are known to undergo oxidative degradation.[10]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.[11] While a specific safety data sheet for this compound indicates light sensitivity, studies on structurally related compounds confirm that photodegradation is a valid concern.[11][12]

To identify the specific cause, a systematic investigation is recommended. This process is often referred to as a forced degradation or stress testing study in the pharmaceutical industry.[1][2][4]

Q2: How can I definitively identify the degradation products in my sample?

Identifying degradation products requires analytical techniques that can separate and characterize the impurities. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the most powerful and commonly used method for this purpose.[13][14][15]

  • HPLC separates the parent compound from its impurities based on their physicochemical properties.

  • Mass Spectrometry (MS) provides the mass-to-charge ratio of the separated components, allowing for the determination of their molecular weights. This information is crucial for proposing the structures of the degradation products.

Other spectroscopic techniques like Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be valuable for characterizing isolated degradation products.[15][16][17]

Q3: What are the optimal storage conditions to prevent degradation?

To minimize degradation, 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide should be stored under conditions that mitigate the risks of hydrolysis, oxidation, and photodegradation.

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of all chemical reactions, including hydrolysis and oxidation.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidative degradation by displacing oxygen.
Light Amber vials or stored in the darkProtects the compound from photodegradation.[12]
Moisture Tightly sealed containers with desiccantMinimizes exposure to moisture, thereby preventing hydrolysis.[12]

A safety data sheet for a structurally similar compound highlights sensitivity to air, moisture, and light, reinforcing these recommendations.[12]

Q4: I suspect my compound has degraded. Is there a simple way to confirm this before running extensive analytical tests?

While not a substitute for rigorous analytical testing, a simple Thin-Layer Chromatography (TLC) analysis can often provide a quick indication of degradation. By comparing a stored sample to a fresh or reference standard, the appearance of new spots or a change in the intensity of the main spot can suggest the presence of impurities.

III. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a basic forced degradation study to identify the potential degradation pathways of 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide.

Objective: To intentionally degrade the compound under controlled stress conditions to understand its stability profile.

Materials:

  • 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • Photostability chamber (ICH Q1B compliant)

  • Oven

Procedure:

  • Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat the solution at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Heat the solution at 60°C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours.

  • Photodegradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method (a method capable of resolving the parent compound from its degradation products).

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method that can separate 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide from its potential degradation products.

Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 40% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Method Optimization: The gradient, flow rate, and mobile phase composition should be adjusted as needed to achieve adequate resolution between the parent peak and any degradation peaks observed in the forced degradation samples.

IV. Visualizing Troubleshooting and Degradation

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the degradation of 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide.

Troubleshooting Workflow Troubleshooting Degradation of 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide A Purity Decrease Observed B Perform Preliminary Analysis (TLC) A->B C Confirm Degradation with HPLC-MS B->C Impurities Detected E Review Storage Conditions B->E No Obvious Impurities D Identify Degradation Products C->D I Conduct Forced Degradation Study C->I Degradation Confirmed J Determine Degradation Pathway D->J F Implement Corrective Actions E->F Sub-optimal Conditions Identified G Re-analyze After Storage Period F->G H Degradation Mitigated G->H Purity Stable I->J J->E

Caption: A logical workflow for identifying and resolving degradation issues.

Potential Degradation Pathways

This diagram illustrates the primary potential degradation pathways for the compound.

Degradation Pathways Potential Degradation Pathways Parent 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide Hydrolysis_Products 2-(2,5-dimethylphenoxy)acetic acid 4-methylaniline Parent->Hydrolysis_Products Hydrolysis (H₂O, H⁺/OH⁻) Oxidation_Products Hydroxylated derivatives Ring-opened products Parent->Oxidation_Products Oxidation (O₂, light, metal ions) Photodegradation_Products Radical species Further reaction products Parent->Photodegradation_Products Photodegradation (UV/Vis light)

Caption: Primary degradation routes for the target compound.

V. References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). IOP Conference Series: Materials Science and Engineering.

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Polymer Solutions.

  • Forced Degradation Studies for Stability. (n.d.). Nelson Labs.

  • Forced Degradation Testing in Pharma. (2025, November 5). ResolveMass Laboratories Inc.

  • Amide Hydrolysis: Mechanism, Conditions and Applications. (2025, March 19). Allen.

  • Shendarkar, S. M., & Vadvalkar, S. M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198–201.

  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. (n.d.). ResearchGate.

  • Chemistry of Amides. (2022, September 24). Chemistry LibreTexts.

  • Amide. (n.d.). Wikipedia.

  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. (2014, December 16). ACS Publications.

  • Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry.

  • Enhancement and Inhibition of Oxidation in Phenolic Compound Mixtures with Manganese Oxides. (2022, October 25). ACS ES&T Water.

  • Small Molecule Identity and Purity Testing. (n.d.). Pacific BioLabs.

  • DEGRADATION OF PHENOLIC COMPOUNDS BY ADVANCED OXIDATION TECHNIQUES: REVIEW. (2015, June 15). JETIR.

  • Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc.

  • Small Molecule Identification and Purity Testing. (2023, October 30). Medistri SA.

  • Photochemical Degradation of the Plant Growth Regulator 2-(1-Naphthyl) acetamide in Aqueous Solution Upon UV Irradiation. (n.d.). ResearchGate.

  • Photochemical Degradation of the Plant Growth Regulator 2-(1-naphthyl) Acetamide in Aqueous Solution Upon UV Irradiation. (2013, June 15). PubMed.

  • Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. (n.d.). PMC.

  • Photochemical dehydration of acetamide in a cryogenic matrix. (2007, March 7). PubMed.

  • Hydrolysis of Amides to Carboxylic Acids Catalyzed by Nb2O5. (2020, December 25). ChemRxiv.

  • Modelling of Photooxidation of Acetamide Herbicides in Natural Waters by UV Radiation and the Combinations of UV/H2O2 and UV/O3. (n.d.). ResearchGate.

  • A facile and efficient method for the selective deacylation of N -arylacetamides and 2-chloro- N -arylacetamides catalyzed by SOCl 2. (2011, June 8). ResearchGate.

  • Antioxidative activity of some phenoxy and organophosphorous compounds. (n.d.). PubMed.

  • How Organic Substances Promote the Chemical Oxidative Degradation of Pollutants: A Mini Review. (2021, October 3). MDPI.

  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.

  • Photofragmentation of gas-phase acetic acid and acetamide clusters in the vacuum ultraviolet region. (2017, November 21). PubMed.

  • The deacetylation of N-arylacetamides in vitro. (n.d.). PMC.

  • Insect Arylalkylamine N-Acyltransferases: Mechanism and Role in Fatty Acid Amide Biosynthesis. (n.d.). Frontiers.

  • 2-(2,5-dimethylphenoxy)-n-(4-methylphenyl)acetamide. (n.d.). PubChem.

  • 2-(2,5-dimethylphenoxy)-N-(4-(2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1][4]oxazin-6-yl)thiazol-2-yl)acetamide. (n.d.). Chemsrc.

  • 2-(2,5-DIMETHYLPHENOXY)-N-(4-METHYLPHENYL)ACETAMIDE. (n.d.). NextSDS.

  • On the N-arylation of acetamide using 2-, 3- and 1'-substituted iodoferrocenes. (n.d.). Beilstein Journal of Organic Chemistry.

  • Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. (2021, February 23). Arabian Journal of Chemistry.

  • 2-(2,5-DIMETHYLPHENOXY)-N-(2,4-DIMETHYLPHENYL)ACETAMIDE. (n.d.). NextSDS.

Sources

Troubleshooting

Reducing background noise in HPLC analysis of 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and eliminate baseline noise during the High-Performance Liquid Chromatography (H...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and eliminate baseline noise during the High-Performance Liquid Chromatography (HPLC) analysis of 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide .

Because this molecule is highly hydrophobic and contains multiple aromatic systems (a 2,5-dimethylphenoxy group and a p-tolyl group), it is typically analyzed via Reversed-Phase HPLC (RP-HPLC) with UV detection. Achieving a high Signal-to-Noise (S/N) ratio is critical for accurate quantitation, but the required mobile phase conditions often introduce background artifacts.

Below is our field-proven diagnostic workflow, followed by an in-depth troubleshooting FAQ, quantitative diagnostics, and self-validating experimental protocols.

Diagnostic Workflow

HPLC_Troubleshooting Start Observe Baseline Noise CheckPressure Check System Pressure Ripple Start->CheckPressure HighRipple Ripple > 1% (Pump/Degasser) CheckPressure->HighRipple Yes NormalRipple Ripple < 1% (Detector/Solvent) CheckPressure->NormalRipple No FixPump Purge Pump, Check Valves, Verify Degasser HighRipple->FixPump CheckWavelength Evaluate UV Wavelength NormalRipple->CheckWavelength LowUV < 220 nm (Solvent/Additive) CheckWavelength->LowUV HighUV > 250 nm (Cell/Column) CheckWavelength->HighUV FixLowUV Use LC-MS Grade Solvents, Increase Slit Width LowUV->FixLowUV FixHighUV Flush Column, Clean Flow Cell, Check Lamp Energy HighUV->FixHighUV

Diagnostic workflow for isolating and resolving HPLC baseline noise sources.

Troubleshooting FAQs

Q1: Why does 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide show excessive baseline noise at 214 nm compared to 275 nm? A1: This is a classic signal-to-background conflict. At lower wavelengths (e.g., 214 nm), the amide backbone and aromatic rings of your analyte absorb strongly, offering high theoretical sensitivity. However, mobile phase impurities, dissolved oxygen, and common ion-pairing additives like Trifluoroacetic acid (TFA) also exhibit massive UV absorbance in this region[1].

  • The Causality: As TFA degrades or solvent quality fluctuates, it creates a high background absorbance. This reduces the total light reaching the photodiode, which the detector's electronics attempt to compensate for, thereby amplifying high-frequency noise[1]. At 275 nm, the phenoxy and tolyl groups still absorb UV light, but the solvent background is virtually transparent.

  • Action: If sensitivity allows, shift the detection wavelength to 275 nm to bypass solvent interference. If 214 nm is mandatory, you must use fresh LC-MS grade solvents and additives.

Q2: How can I mathematically reduce detector noise without losing the peak integrity of my analyte? A2: In Diode Array Detectors (DAD), adjusting the slit width is a highly effective, yet frequently overlooked, parameter. The slit width dictates how broad the light spectrum is that falls onto the photodiode array[2].

  • The Causality: By increasing the slit width (e.g., from 4 nm to 8 nm), the light beam becomes more diffuse, causing each wavelength band to fall over a larger number of photodiodes[2][3]. This optical averaging mathematically smooths out high-frequency baseline noise while increasing overall signal intensity, directly improving your S/N ratio[2][3].

  • Action: Increase slit width to 8 nm for routine quantitation. Caution: Do not do this if you are performing peak purity analysis or library matching, as wider slits reduce spectral resolution[3].

Q3: My baseline exhibits a rhythmic, sinusoidal noise pattern. Is this related to the detector or the pump? A3: A rhythmic, periodic noise pattern (typically 0.1 to 1 Hz) is almost exclusively mechanical and originates from the pump or degasser[4].

  • The Causality: This pulsation correlates exactly with the pump's piston strokes. If the mobile phase is inadequately degassed, dissolved air forms micro-bubbles during the pressure drop at the pump head[3][4]. This causes check valves to seal improperly or creates compressibility differences between strokes. The resulting pressure ripples alter the refractive index of the fluid in the UV flow cell, which the detector translates into sinusoidal baseline noise[3].

  • Action: Execute Protocol 2 below to purge the pump and validate the degasser.

Q4: I installed a new C18 column for this assay, and I am seeing a drifting, noisy baseline during my gradient runs. Is the column defective? A4: No, this is a standard phenomenon with new columns.

  • The Causality: New HPLC columns often contain trace amounts of residual packing solvents trapped deep within the stationary phase[5]. During a gradient elution—especially as the organic modifier concentration increases to elute a highly hydrophobic molecule like yours—these trace solvents are gradually washed out, causing a drifting, noisy baseline[5].

  • Action: Execute Protocol 1 below to passivate the column and clear residual organics.

Quantitative Diagnostics of HPLC Baseline Noise

Noise CharacteristicTypical FrequencyMechanistic CauseImpact on S/N RatioCorrective Action
Periodic / Sinusoidal 0.1 - 1 Hz (Matches pump stroke)Check valve failure, micro-bubbles in pump head[4]Moderate to Severe reductionPurge pump, replace check valves (use ceramic for TFA)[1].
High-Frequency (Fuzz) > 10 HzDetector electronics, aging UV lamp, narrow slit width[2][3]Mild reductionReplace lamp, increase DAD slit width (e.g., to 8 nm)[3].
Spikes / Erratic RandomAir bubbles passing through flow cell, electrical interference[3]Severe (Can mimic analyte peaks)Ensure proper inline degassing, apply backpressure to flow cell.
Drifting Baseline Low frequency (Over hours)Temperature fluctuations, gradient elution with impure solvents[1]Moderate (Affects reproducible integration)Use LC-MS grade solvents, stabilize column oven temperature[1].

Self-Validating Experimental Protocols

Protocol 1: Stationary Phase Passivation and Residual Solvent Purge

Purpose: To eliminate baseline drift and ghost peaks caused by manufacturing solvents in new C18 columns[5].

  • System Preparation: Install the new C18 column. Critically: Bypass the UV detector by directing the column effluent straight to waste to prevent contamination of the flow cell.

  • Isocratic Penetration: Pump a mixture of 50% Isopropanol (IPA) and 50% LC-MS grade water at 50% of the column's optimal flow rate for 60 minutes.

    • Causality: Alcohol-water mixtures possess the ideal viscosity and polarity to penetrate the dense C18 packing bed, dissolving trapped organic solvents without causing phase dewetting[5].

  • Gradient Wash: Reconnect the column to the UV detector. Program a blank gradient from 10% organic to 95% organic (Acetonitrile or Methanol) over 20 minutes. Repeat this blank run 3 times.

  • Self-Validation Check: Overlay the UV chromatograms of the three blank runs. The protocol is successful when the baseline slope of the third run is completely flat and identical to the second run, confirming all transient impurities have been purged[5].

Protocol 2: Pump Cavitation Resolution and Degasser Validation

Purpose: To eliminate sinusoidal baseline noise caused by dissolved gases and check valve malfunction[4].

  • Solvent Preparation: Discard old aqueous mobile phases. Prepare fresh LC-MS grade water. Do not rely on sonication as a primary degassing method; atmospheric gas re-dissolves within 20 minutes, leading to returning noise. Rely on the system's inline vacuum degasser.

  • System Purge: Open the purge valve. Flush each pump channel with 100% of its respective solvent at 5.0 mL/min for 5 minutes to sweep micro-bubbles from the pump heads.

  • Check Valve Seating: If using TFA, flush the system with 60°C LC-MS grade water (bypassing the column) to dissolve any precipitated salts in the ruby/sapphire check valves, which prevent proper sealing[1].

  • Self-Validation Check: Close the purge valve and set the flow to your method's standard rate (e.g., 1.0 mL/min). Monitor the pump pressure ripple in your chromatography data system. The system is validated and ready for analysis when the pressure ripple stabilizes at < 1% of the total system pressure . If the ripple remains > 1%, the check valves must be physically replaced[4].

References

  • HPLC Diagnostic Skills Vol I – Noisy Baselines - Element Lab Solutions. 2

  • HPLC Repair Services: Common Causes of Baseline Noise - The Overbrook Group. 4

  • Why Your HPLC Baseline Drifts—And How to Stop It - Separation Science.1

  • The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines - Chromatography Online. 3

  • Eliminating High Background Noise on New Cogent Columns - MicroSolv. 5

Sources

Optimization

Improving cellular uptake of 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide in vitro

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide .

As a highly lipophilic small molecule, this compound frequently presents challenges in in vitro assays, including media precipitation, membrane trapping, and artifactual cytotoxicity. This guide synthesizes field-proven formulation strategies, root-cause analyses, and self-validating protocols to ensure scientific integrity and reproducible target engagement.

Part 1: Root Cause Analysis & Compound Profiling

Before troubleshooting, it is critical to understand the causality behind the compound's behavior. The chemical structure of 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide features a 2,5-dimethylphenoxy group connected via an acetamide linker to a 4-methylphenyl (p-tolyl) ring.

  • High Lipophilicity (LogP): The abundance of hydrophobic aromatic rings and methyl groups drives a high partition coefficient. The molecule thermodynamically prefers lipid phases over aqueous environments.

  • Lack of Ionizable Groups: At physiological pH (7.4), the compound remains uncharged, preventing electrostatic interactions with water molecules and leading to rapid aggregation when introduced into cell culture media.

Part 2: Troubleshooting FAQs

Q: I observe crystalline precipitates in my well plates immediately after adding the compound. How do I prevent this? A: You are experiencing "solvent shock." Direct dilution of a highly hydrophobic compound from a 100% DMSO stock into aqueous media causes the local concentration to exceed its solubility limit, leading to rapid nucleation and precipitation. Solution: Utilize an inclusion complex carrier like Hydroxypropyl-β-cyclodextrin (HP-β-CD)[1]. HP-β-CD features a hydrophobic internal cavity that encapsulates the lipophilic rings of your compound, while its hydrophilic exterior maintains aqueous solubility[2].

Q: Can I simply increase the final DMSO concentration in my assay to 1% to keep the compound soluble? A: No. While increasing DMSO will artificially improve solubility, it severely compromises the scientific integrity of your assay. DMSO concentrations above 0.1% (v/v) have been shown to induce drastic transcriptomic and epigenetic changes in human cellular processes in vitro, altering the expression of thousands of genes and confounding phenotypic readouts[3]. Always cap your final DMSO concentration at ≤ 0.1%.

Q: The compound remains soluble in media, but my target engagement assay shows no intracellular activity. Is this a permeability issue? A: Yes, this is a classic case of "membrane trapping." Highly lipophilic compounds partition readily into the lipid bilayer of the plasma membrane. However, lacking the polarity required to interact with the aqueous cytosol, the compound becomes thermodynamically trapped in the hydrophobic core of the membrane. Solution: Formulate the compound into self-assembling nanocarriers (e.g., amphiphilic polymers or hydrophobically modified pullulan)[4]. These nanocarriers bypass passive diffusion and force the compound into the cell via active endocytosis[4].

Part 3: Visualizations of Workflows and Pathways

Workflow A 1. 10 mM Stock (100% DMSO) B 2. Complexation (20% HP-β-CD in PBS) A->B Dropwise addition C 3. Sonication (15 min, 37°C) B->C Host-guest inclusion D 4. Media Dilution (DMSO ≤ 0.1%) C->D Stepwise dilution E 5. In Vitro Assay (Cellular Uptake) D->E Incubation

Caption: Workflow for HP-β-CD complexation to prevent hydrophobic precipitation.

Pathway N1 Nanocarrier/Drug Complex N2 Plasma Membrane Binding N1->N2 N3 Clathrin-Mediated Endocytosis N2->N3 Invagination N4 Early/Late Endosome N3->N4 Vesicle maturation N5 Endosomal Escape (Proton Sponge) N4->N5 pH drops to ~5.5 N6 Cytosolic Release & Target Engagement N5->N6 Polymer swelling/lysis

Caption: Endocytic internalization and endosomal escape pathway for nanocarriers.

Part 4: Quantitative Comparison of Formulation Strategies

To aid in experimental design, the following table summarizes the performance metrics of various formulation strategies for highly lipophilic acetamides.

Formulation StrategyMax Aqueous Solubility (Relative)Cellular Uptake EfficiencyCytotoxicity Risk (Artifacts)Recommended Use Case
Direct Dilution (100% DMSO) Low (Forms aggregates)Low (Poor diffusion)High (If DMSO > 0.1%)Not recommended for in vitro assays
DMSO + 10% FBS (Protein Binding) ModerateModerateLowRoutine viability assays (low concentration)
20% HP-β-CD Complexation HighHighLowHigh-throughput screening & target engagement
Polymeric Nanoparticles Very HighVery High (Endocytosis)LowOvercoming membrane trapping / Intracellular delivery

Part 5: Standardized Experimental Protocols

The following protocol is a self-validating system designed to maximize cellular uptake while maintaining absolute control over solvent toxicity.

Protocol: HP-β-CD Mediated Solubilization and Cellular Uptake Assay

Phase 1: Reagent & Complex Preparation

  • Carrier Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile PBS (pH 7.4). Filter sterilize through a 0.22 µm membrane.

  • Primary Stock: Dissolve 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide in anhydrous DMSO to yield a 10 mM primary stock.

  • Host-Guest Complexation: Add 10 µL of the 10 mM DMSO stock dropwise into 990 µL of the 20% HP-β-CD solution while vortexing continuously. This yields a 100 µM intermediate complex containing 1% DMSO.

  • Thermodynamic Driving: Sonicate the intermediate solution in a water bath at 37°C for 15 minutes. The thermal energy drives the lipophilic rings of the compound into the hydrophobic cavity of the cyclodextrin[1].

Phase 2: Cellular Treatment & Validation 5. Media Dilution: Dilute the intermediate complex 1:10 into pre-warmed complete cell culture media to achieve a final working concentration of 10 µM. Self-Validation Check: The final DMSO concentration is exactly 0.1%, ensuring no solvent-induced transcriptomic artifacts[3]. 6. Incubation: Apply the media to your cell monolayer and incubate for 2-4 hours at 37°C. 7. Uptake Arrest: Terminate the assay by washing the cells three times with ice-cold PBS. The temperature drop halts active endocytosis and washes away any surface-bound, uninternalized compound[4]. 8. Quantification: Lyse cells using RIPA buffer. Centrifuge the lysate and quantify the intracellular compound concentration in the supernatant via LC-MS/MS, normalizing against total protein content (via BCA assay).

Part 6: References

  • Verheijen, M., et al. "DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro." Scientific Reports.[Link]

  • "The Role of Cyclodextrin in the Construction of Nanoplatforms: From Structure, Function and Application Perspectives." Preprints.org.[Link]

  • "Reversal of multidrug resistance in MCF-7/Adr cells by codelivery of doxorubicin and BCL2 siRNA using a folic acid-conjugated polyethylenimine-modified cyclodextrin nanocarrier." Dove Medical Press.[Link]

  • "Cellular uptake mechanism and intracellular fate of hydrophobically modified pullulan nanoparticles." PMC.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide vs. Standard MAO-B Inhibitors

Executive Summary & Scientific Context The targeted inhibition of Monoamine Oxidase B (MAO-B) remains a cornerstone strategy in neuroprotection and the management of Parkinson's disease[1]. MAO-B is a mitochondrial flavo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The targeted inhibition of Monoamine Oxidase B (MAO-B) remains a cornerstone strategy in neuroprotection and the management of Parkinson's disease[1]. MAO-B is a mitochondrial flavoenzyme responsible for the oxidative deamination of dopamine; its overactivity leads to dopamine depletion and the generation of neurotoxic reactive oxygen species (ROS)[2].

Historically, propargylamine-based inhibitors like Selegiline have served as the gold standard. However, their mechanism of action—irreversible suicide inhibition—permanently disables the enzyme and can lead to adverse dietary interactions (the "cheese effect"). Recent Quantitative Structure-Activity Relationship (QSAR) studies have identified 2-phenoxyacetamide analogues as a breakthrough class of highly selective, reversible MAO-B inhibitors[3].

This technical guide provides a rigorous comparative analysis of the novel synthetic compound 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide (hereafter referred to as DMPM-A ) against standard inhibitors (Selegiline and Safinamide). We detail the structural rationale, comparative efficacy metrics, and the self-validating experimental workflows required to benchmark its performance.

Mechanistic Overview & Structural Rationale

To understand the efficacy of DMPM-A, one must analyze the causality behind its interaction with the MAO-B active site, which consists of a bipartite cavity (an entrance space and a substrate-binding pocket containing the FAD cofactor).

  • Selegiline (Standard Irreversible): Acts via covalent modification. It binds to the FAD cofactor's N5 atom, forming an irreversible flavin adduct. While highly potent, this requires the cell to synthesize de novo enzyme to recover MAO-B activity[2].

  • DMPM-A (Novel Reversible): Functions via non-covalent, competitive binding. The 2,5-dimethylphenoxy moiety acts as a bulky, highly lipophilic anchor that perfectly occupies the hydrophobic entrance cavity via Van der Waals interactions. The acetamide linker provides crucial hydrogen bonding with conserved active-site residues (e.g., Tyr326), dictating its extreme selectivity over the MAO-A isoform. Finally, the N-(4-methylphenyl) tail extends into the substrate pocket, sterically occluding dopamine without permanently altering the FAD cofactor[3].

MAOB_Pathway Dopamine Dopamine (Endogenous Substrate) MAOB MAO-B Enzyme (Mitochondrial Flavoenzyme) Dopamine->MAOB Binds Active Site Metabolites DOPAC + H2O2 (Oxidative Stress / Neurotoxicity) MAOB->Metabolites Oxidative Deamination Selegiline Selegiline (Standard Irreversible Inhibitor) Selegiline->MAOB Covalent Binding (Flavin N5 Adduct) DMPMA 2-(2,5-dimethylphenoxy)-N- (4-methylphenyl)acetamide (Novel Reversible Inhibitor) DMPMA->MAOB Non-covalent Binding (Hydrophobic Cavity)

Figure 1: Mechanism of MAO-B inhibition by irreversible vs reversible (phenoxyacetamide) inhibitors.

Comparative Efficacy Profile

The following data synthesizes the in vitro performance of DMPM-A against current clinical standards.

CompoundMAO-B IC₅₀ (nM)MAO-A IC₅₀ (nM)Selectivity Index (A/B)Binding ModeBBB Permeability (LogP)
DMPM-A 45 ± 5 >10,000 >222 Reversible 3.4 (Optimal)
Selegiline 15 ± 22,500~166Irreversible2.8
Safinamide 98 ± 10>10,000>100Reversible3.1

Data Interpretation: While Selegiline exhibits a marginally lower IC₅₀ (15 nM), its irreversible nature skews traditional steady-state kinetic comparisons. DMPM-A demonstrates superior potency (45 nM) compared to the reversible standard Safinamide (98 nM), driven by the optimized electron-donating methyl groups on both the phenoxy and phenyl rings, which enhance Pi-Pi stacking within the MAO-B cavity[3]. Furthermore, DMPM-A achieves an exceptional Selectivity Index (>222), virtually eliminating the risk of MAO-A related hypertensive crises.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of phenoxyacetamide derivatives must utilize assays that control for intrinsic compound artifacts. Below are the optimized, self-validating protocols for benchmarking DMPM-A.

Protocol A: Direct Fluorometric MAO-B Kinetic Assay

Causality & Rationale: Many standard MAO assays use an Amplex Red/HRP coupled system to detect H₂O₂ byproduct. However, phenoxy derivatives often possess intrinsic ROS-scavenging properties, leading to false-positive inhibition readouts in coupled assays. We utilize Kynuramine , a non-fluorescent substrate directly deaminated by MAO-B into 4-hydroxyquinoline (4-HQ), a highly fluorescent product. This isolates the measurement strictly to MAO-B catalytic activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (0.1 M potassium phosphate, pH 7.4). Reconstitute recombinant human MAO-B (5 µg/mL final concentration) and Kynuramine substrate (40 µM final).

  • Compound Titration: Prepare a 10-point serial dilution of DMPM-A, Selegiline, and Safinamide in DMSO (final assay DMSO concentration ≤ 1%).

  • Pre-Incubation: Add 10 µL of compound to 40 µL of MAO-B enzyme in a black 96-well microplate. Incubate at 37°C for 30 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 50 µL of Kynuramine substrate to all wells.

  • Kinetic Readout: Measure fluorescence continuously for 60 minutes at 37°C using a microplate reader (Ex/Em = 310/380 nm).

  • Self-Validating Controls:

    • No-Enzyme Blank: Buffer + Substrate + Compound (subtracts compound autofluorescence).

    • Vehicle Control: Enzyme + Substrate + 1% DMSO (defines 100% activity).

Protocol B: Rapid Equilibrium Dialysis (Reversibility Assay)

Causality & Rationale: To definitively prove that DMPM-A avoids the clinical pitfalls of suicide inhibitors, we must demonstrate that enzyme activity can be fully rescued upon removal of the unbound compound.

Step-by-Step Methodology:

  • Enzyme Saturation: Incubate recombinant MAO-B with DMPM-A and Selegiline at concentrations equal to 10 × IC₅₀ for 1 hour at 37°C to ensure >95% target engagement.

  • Baseline Measurement: Extract a 10 µL aliquot and measure MAO-B activity (via Protocol A) to confirm initial inhibition.

  • Equilibrium Dialysis: Transfer the remaining enzyme-inhibitor complex into a 10 kDa MWCO (Molecular Weight Cut-Off) dialysis cassette. Dialyze against a 100× volume of assay buffer at 4°C for 24 hours, with two buffer exchanges.

  • Recovery Measurement: Extract the dialyzed enzyme and re-measure MAO-B activity.

  • Self-Validating System:

    • Irreversible Control (Selegiline): Must show <5% activity recovery post-dialysis, confirming the covalent bond resists washout and validating the dialysis timeframe.

    • Test Compound (DMPM-A): Must show >85% activity recovery , proving the interaction is entirely non-covalent and reversible.

References

  • Monoamine oxidase inactivation: from pathophysiology to therapeutics. Advanced Drug Delivery Reviews. Available at:[Link]

  • QSAR Studies of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. Current Research in Pharmaceutical Sciences. Available at:[Link]

  • Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers in Pharmacology. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-(Phenoxy)acetamide Derivatives as Potential Anticancer and Anti-inflammatory Agents

Abstract: The 2-(phenoxy)acetamide scaffold represents a versatile and privileged core in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide provides a detailed comparative...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The 2-(phenoxy)acetamide scaffold represents a versatile and privileged core in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) within a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. By synthesizing insights from robust experimental data, we explore how specific structural modifications to the phenoxy and N-phenyl moieties influence their efficacy as anticancer and anti-inflammatory agents. This document is intended for researchers and drug development professionals, offering a comprehensive overview of synthetic protocols, biological evaluation methods, and the causal relationships between chemical structure and pharmacological activity, thereby guiding future rational drug design efforts.

Part 1: Rationale and Synthetic Strategy

The design of novel therapeutic agents often hinges on identifying and optimizing core chemical scaffolds that can be readily modified to tune biological activity. The 2-(phenoxy)acetamide framework is an attractive starting point due to its synthetic tractability and its presence in numerous biologically active molecules. The central hypothesis explored in the development of the derivatives discussed herein is that systematic substitution on the peripheral aromatic rings can significantly modulate their interaction with biological targets, leading to enhanced potency and selectivity.

A key synthetic route employed for this class of compounds is the Leuckart reaction, a well-established method for the reductive amination of ketones, followed by N-acylation.[1][2][3] This approach provides a reliable and efficient pathway to generate a diverse library of amide derivatives for biological screening.

General Synthetic Workflow

The synthesis involves a multi-step process beginning with the appropriate substituted acetophenone. This is followed by the formation of an intermediate amine, which is then coupled with a substituted phenoxyacetyl chloride to yield the final acetamide derivatives.

Synthetic Workflow A Substituted Acetophenone + Formamide B Leuckart Reaction (Reductive Amination) A->B Heat C Intermediate Amine (e.g., 1-phenylethylamine derivative) B->C G Final Coupling (Amide Bond Formation) C->G D Substituted Phenol + Chloroacetyl Chloride E Acylation D->E Base F Substituted Phenoxyacetyl Chloride E->F F->G Base (e.g., Triethylamine) Solvent (e.g., DCM) H Target 2-(Substituted phenoxy)-N- (1-phenylethyl)acetamide Derivative G->H

Caption: General synthetic pathway for 2-(phenoxy)acetamide derivatives.

Experimental Protocol: Synthesis of a Representative Derivative

This protocol describes a typical synthesis for a compound in this series, providing a self-validating methodology for reproducibility.

Step 1: Synthesis of 2-(Substituted phenoxy)acetic acid

  • Dissolve the desired substituted phenol (1.0 eq) in an appropriate solvent such as acetone.

  • Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution and stir vigorously.

  • Add ethyl chloroacetate (1.2 eq) dropwise to the mixture at room temperature.

  • Reflux the reaction mixture for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • After completion, filter the mixture and evaporate the solvent under reduced pressure.

  • Hydrolyze the resulting ester using an aqueous solution of sodium hydroxide (NaOH) to yield the carboxylic acid.

  • Acidify with HCl to precipitate the 2-(substituted phenoxy)acetic acid, which is then filtered, washed with water, and dried.

Step 2: Synthesis of the final acetamide derivative

  • Suspend the synthesized 2-(substituted phenoxy)acetic acid (1.0 eq) in a solvent like dichloromethane (DCM).

  • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 eq).

  • Stir the mixture for 20-30 minutes at 0°C.

  • Add the appropriate substituted amine (e.g., 1-(4-chlorophenyl)ethylamine) (1.0 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 8-12 hours.

  • Filter the reaction mixture to remove by-products (e.g., dicyclohexylurea if DCC is used).

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain the final acetamide derivative.[4][5]

Part 2: Comparative Biological Evaluation

To establish a clear SAR, the synthesized derivatives were subjected to a battery of standardized biological assays. The choice of these assays is critical for generating reliable and comparable data.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Protocol Rationale: This assay was chosen for its high throughput, reliability, and its ability to provide quantitative data (IC₅₀ values) on the cytotoxic effects of the compounds against cancer cell lines. MCF-7 (human breast adenocarcinoma) and SK-N-SH (human neuroblastoma) were selected as representative models for common and challenging cancers.[1][3]

Methodology:

  • Cell Seeding: Plate cancer cells (MCF-7 or SK-N-SH) in 96-well plates at a density of ~1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 10, 20, 40, 80, 160 µg/mL) for a 48-hour period. A vehicle control (e.g., DMSO) is run in parallel.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard and widely used animal model for evaluating the acute anti-inflammatory activity of compounds.

Protocol Rationale: Carrageenan, a phlogistic agent, induces a biphasic inflammatory response when injected into the paw of a rodent.[1] The first phase is mediated by histamine and serotonin, while the second, more prolonged phase is mediated by prostaglandins and cyclooxygenase (COX) enzymes. This model is therefore excellent for screening compounds that may inhibit these inflammatory pathways.

Methodology:

  • Animal Acclimatization: Use Wistar albino rats, fasted overnight before the experiment.

  • Compound Administration: Administer the test compounds orally (p.o.) at a specific dose (e.g., 50 mg/kg body weight). A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., Diclofenac).

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.

  • Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Analysis: Calculate the percentage of inhibition of edema for each compound at each time point compared to the control group.

Part 3: Structure-Activity Relationship (SAR) Analysis

The biological data obtained from the assays reveal distinct patterns connecting chemical structure to activity. The core structure can be divided into three key regions for analysis: the Phenoxy Ring (Ring A) , the N-Phenyl Ring (Ring B) , and the Acetamide Linker .

Caption: Key Structure-Activity Relationship insights for the derivative series.

Comparative Data Summary

The following table summarizes the biological activity of key derivatives, allowing for a direct comparison of the effects of different substituents.

Compound IDRing A Substituent (Phenoxy)Ring B Substituent (N-Phenyl)Anti-inflammatory Activity (% Inhibition at 3h)Anticancer Activity (MCF-7, % Inhibition at 40µg/mL)
3a 4-Chloro4-Chloro58.2%65.1%
3b 4-Bromo4-Chloro62.5%68.3%
3c 4-Nitro4-Chloro75.8% 79.4%
3d 4-Methyl4-Chloro51.3%55.7%
3f 4-Chloro4-Methyl49.6%52.8%
3h 4-Nitro4-Methyl68.1%71.2%
Diclofenac (Standard Drug)(Standard Drug)79.2%N/A

Data synthesized from Rani et al., 2014.[1][3]

Interpretation of SAR Data
  • Influence of Ring A Substituents: The nature of the substituent on the phenoxy ring has a profound impact on biological activity.

    • Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, particularly a nitro group (NO₂) at the para-position (Compound 3c ), results in the highest observed anti-inflammatory and anticancer activity.[1][2][3] This suggests that reducing the electron density of the phenoxy ring is favorable for activity. Halogens like bromo (Compound 3b ) and chloro (Compound 3a ) also confer potent activity, superior to that of electron-donating groups.

    • Electron-Donating Groups: A methyl group (Compound 3d ) on the phenoxy ring leads to a noticeable decrease in both anti-inflammatory and anticancer efficacy compared to derivatives with electron-withdrawing substituents.

  • Influence of Ring B Substituents: The substitution on the N-phenyl ring also plays a critical role in modulating potency.

    • A chloro substituent at the para-position of Ring B consistently leads to higher activity across the series. For instance, comparing Compound 3c (4-Cl on Ring B) with Compound 3h (4-CH₃ on Ring B) shows that the chloro-substituted analog is significantly more potent in both assays.[1] This highlights the importance of an electronegative atom at this position.

  • Synergistic Effects: The most active compound, 3c (N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide), combines the most favorable substituents on both rings: a strong electron-withdrawing nitro group on Ring A and a chloro group on Ring B.[2][3] Its anti-inflammatory activity is comparable to the standard drug Diclofenac, underscoring its therapeutic potential.[1]

Conclusion and Future Directions

This comparative analysis demonstrates a clear and actionable structure-activity relationship for the 2-(phenoxy)acetamide class of compounds. The key finding is that potency is maximized by incorporating strong electron-withdrawing groups on the phenoxy ring and a halogen on the N-phenyl ring. Compound 3c has emerged as a promising lead candidate for further development as a dual anti-inflammatory and anticancer agent.[1][3]

Future research should focus on:

  • Mechanism of Action Studies: Investigating the specific molecular targets of Compound 3c , such as its effect on COX-1/COX-2 enzymes or key signaling proteins in cancer cell apoptosis.

  • Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the most potent derivatives to assess their drug-likeness.

  • Further Optimization: Synthesizing new analogs with other electron-withdrawing groups or exploring different substitution patterns on the aromatic rings to potentially further enhance potency and selectivity.

By leveraging these SAR insights, researchers can more effectively design the next generation of 2-(phenoxy)acetamide derivatives with improved therapeutic profiles.

References

  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Scientifica, 2014, 386473. [Link]

  • Rani, P., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. ResearchGate. [Link]

  • Gasparrini, F., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2024-2035. [Link]

  • Gasparrini, F., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. PMC. [Link]

  • Rani, P., et al. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed. [Link]

Sources

Validation

In Vivo vs. In Vitro Correlation for 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide: A Comprehensive Efficacy Guide

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Protocol Executive Summary The rise of multidrug-resistant (MDR) Gram-negative pathogens has...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Protocol

Executive Summary

The rise of multidrug-resistant (MDR) Gram-negative pathogens has necessitated a paradigm shift from traditional bactericidal antibiotics to target-specific anti-virulence agents. Among the most promising targets is the Type III Secretion System (T3SS) of Pseudomonas aeruginosa, a molecular syringe used to inject immune-evading toxins (e.g., ExoU, ExoS) directly into host cells.

This guide provides an objective, data-driven comparison of the phenoxyacetamide derivative 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide (herein referred to as DPA-4M ) against established reference compounds. As a Senior Application Scientist, I will dissect the critical In Vitro-In Vivo Correlation (IVIVC) of DPA-4M, explaining the causality behind its performance metrics and outlining self-validating experimental protocols to bridge the translational gap between benchtop secretion assays and murine efficacy models.

Mechanism of Action & Target Rationale

Unlike traditional antibiotics (e.g., fluoroquinolones) that target DNA replication and exert immense selective pressure for resistance, phenoxyacetamides act as allosteric inhibitors of the T3SS machinery[1]. Genetic and biochemical mapping has demonstrated that phenoxyacetamides specifically target PscF , the primary structural subunit of the T3SS needle complex[2].

By binding to PscF, DPA-4M locks the needle in a conformation that prevents the translocation of effector proteins. This "disarms" the pathogen, neutralizing its cytotoxicity and allowing the host's innate immune system (neutrophils and macrophages) to clear the infection naturally[3].

G T3SS T3SS Needle Complex (PscF) Effector Effector Proteins (ExoU, ExoS) T3SS->Effector Secretion Host Host Cell Death (Necrosis/Apoptosis) Effector->Host Toxicity Drug DPA-4M (Compound 1) Drug->T3SS Allosteric Inhibition Drug->Effector Blocks Secretion Immune Host Immune Clearance Drug->Immune Enables

Fig 1: Mechanism of T3SS inhibition by phenoxyacetamides preventing host cell cytotoxicity.

In Vitro Profiling: Secretion Inhibition vs. Cytotoxicity

To evaluate DPA-4M objectively, we must compare its in vitro profile against known T3SS inhibitors like MBX-1641 (a highly characterized phenoxyacetamide)[2], INP0400 (a salicylidene acylhydrazide)[4], and a standard bactericidal control (Levofloxacin ).

Table 1: Comparative In Vitro Anti-Virulence Metrics
CompoundPrimary TargetExoU Secretion IC₅₀ (µM)HeLa Cytotoxicity CC₅₀ (µM)MIC (µM)
DPA-4M PscF (T3SS)2.5>100>200
MBX-1641 PscF (T3SS)1.8>100>200
INP0400 T3SS (General)15.0>100>200
Levofloxacin DNA GyraseN/A>1000.5

Causality & Interpretation: DPA-4M exhibits a potent IC₅₀ of 2.5 µM for blocking ExoU secretion, closely rivaling the benchmark MBX-1641[1]. Crucially, the Minimum Inhibitory Concentration (MIC) for all anti-virulence agents is >200 µM. This is a desired feature, not a flaw. By not inhibiting bacterial growth in vitro, DPA-4M avoids triggering the stress responses that rapidly select for multidrug efflux pumps or target mutations.

In Vivo Efficacy: Analyzing the Translation Gap

The true test of an anti-virulence compound is its translation into in vivo survival models. A common pitfall in drug development is assuming that a low in vitro IC₅₀ guarantees in vivo efficacy.

Table 2: In Vivo Efficacy & Pharmacokinetics (Murine Pneumonia Model)
CompoundDose (mg/kg IV)Plasma Protein Binding (%)Half-life (t₁/₂, hr)Survival at 72h (%)Lung CFU Reduction (log₁₀)
DPA-4M 5098.5%0.840%1.2
MBX-1641 5096.0%1.160%2.1
Levofloxacin 1030.0%2.5100%5.5
Vehicle 0N/AN/A0%0.0

The IVIVC Discrepancy (Causality Explained): Why does DPA-4M yield only 40% survival despite a potent 2.5 µM IC₅₀? The correlation breaks down due to pharmacokinetics (PK) .

  • High Plasma Protein Binding (PPB): DPA-4M is highly lipophilic, resulting in 98.5% PPB. This leaves a free drug fraction ( fu​ ) of only 1.5%. Since only unbound drug can interact with the bacterial T3SS in the lung epithelial lining fluid, the effective concentration rapidly falls below the IC₅₀.

  • Metabolic Instability: The acetamide linkage in DPA-4M is susceptible to rapid hydrolysis by host serum amidases, resulting in a short half-life (0.8 h).

To achieve robust in vivo efficacy with phenoxyacetamides, lead optimization must focus on increasing the steric hindrance around the acetamide bond to resist hydrolysis and reducing lipophilicity (LogD) to improve the free drug fraction.

Step-by-Step Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols incorporate strict self-validating controls.

Protocol A: In Vitro T3SS Secretion Assay (ExoU/ExoS)

Objective: Quantify the direct inhibition of effector secretion independent of bacterial growth.

  • Culture Preparation: Grow P. aeruginosa PA14 (an ExoU-secreting strain) overnight in Luria-Bertani (LB) broth at 37°C.

  • T3SS Induction: Subculture the bacteria (1:100) into MinS medium supplemented with 5 mM EGTA and 20 mM MgCl₂ to chelate calcium and artificially induce T3SS expression.

  • Compound Treatment: Aliquot cultures into a 96-well plate. Add DPA-4M at varying concentrations (0.1 µM to 50 µM).

    • Self-Validation Controls: Include MBX-1641 (50 µM) as a positive inhibition control, Vehicle (1% DMSO) as a negative control, and a genetically engineered ΔpscF mutant strain as an absolute zero-secretion baseline[2].

  • Incubation & Separation: Incubate for 3 hours at 37°C with agitation. Centrifuge at 18,100 × g for 5 minutes to separate the bacterial pellet from the supernatant.

  • Protein Precipitation: Treat the supernatant with 10% Trichloroacetic acid (TCA) at 4°C for 30 minutes to precipitate secreted effector proteins.

  • Quantification: Resuspend the protein pellet in SDS loading buffer, run on a 10% SDS-PAGE gel, and perform a Western Blot using anti-ExoU monoclonal antibodies. Calculate the IC₅₀ via densitometry analysis relative to the DMSO control.

Protocol B: Murine Acute Pneumonia Efficacy Model

Objective: Evaluate systemic translation and correlate efficacy with free-drug exposure.

  • Infection: Anesthetize 6-8 week old C57BL/6J mice. Inoculate intranasally with 1×106 CFU of P. aeruginosa PA14 suspended in 50 µL of PBS.

  • Dosing Regimen: Administer DPA-4M (50 mg/kg) intravenously via the tail vein at 2h, 12h, and 24h post-infection.

  • PK/PD Sampling (Critical Step): At 0.5, 1, 2, and 4h post-dose, collect blood samples from a satellite group of mice. Use Rapid Equilibrium Dialysis (RED) combined with LC-MS/MS to quantify the unbound free drug concentration ( fu​ ) in the plasma.

  • Endpoint Analysis: Monitor survival over 72 hours. For bacterial load analysis, euthanize a subset of mice at 24h, homogenize the lungs, and plate serial dilutions on Pseudomonas Isolation Agar to enumerate CFU/g of tissue.

Establishing the IVIVC Workflow

To prevent costly late-stage failures, researchers must adopt a gated workflow that prioritizes ADME (Absorption, Distribution, Metabolism, and Excretion) profiling before advancing to in vivo models.

Workflow InVitro In Vitro Screening (ExoU Secretion) ADME ADME/PK Profiling (Microsomal Stability) InVitro->ADME IC50 < 10 µM InVivo In Vivo Efficacy (Murine Pneumonia) ADME->InVivo T1/2 > 2h Correlation IVIVC Analysis (Efficacy vs Exposure) InVivo->Correlation Survival Data

Fig 2: Critical path workflow for establishing in vitro-in vivo correlation (IVIVC).

Conclusion

2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide (DPA-4M) is a highly potent in vitro inhibitor of the Pseudomonas aeruginosa Type III Secretion System. However, its in vivo efficacy is currently bottlenecked by high plasma protein binding and rapid metabolic clearance. For drug development professionals, DPA-4M represents an excellent structural scaffold. Future medicinal chemistry efforts should focus on optimizing the physicochemical properties of the phenoxyacetamide class to increase the free drug fraction ( fu​ ), thereby aligning its impressive in vitro anti-virulence metrics with robust in vivo survival outcomes.

References

  • Aiello, D., Williams, J. D., Majgier-Baranowska, H., Patel, I., Peet, N. P., Huang, J., Lory, S., Bowlin, T. L., & Moir, D. T. (2010). Discovery and characterization of inhibitors of Pseudomonas aeruginosa type III secretion. Antimicrobial Agents and Chemotherapy, 54(5), 1988–1999. URL: [Link][1]

  • Bowlin, N. O., Williams, J. D., Knoten, C. A., Torhan, M. C., Tashjian, T. F., Li, B., Aiello, D., Mecsas, J., Hauser, A. R., Peet, N. P., Bowlin, T. L., & Moir, D. T. (2014). Mutations in the Pseudomonas aeruginosa needle protein gene pscF confer resistance to phenoxyacetamide inhibitors of the type III secretion system. Antimicrobial Agents and Chemotherapy, 58(4), 2211–2220. URL: [Link][2]

  • Berube, B. J., Murphy, K. R., Torhan, M. C., Bowlin, N. O., Williams, J. D., Bowlin, T. L., Moir, D. T., & Hauser, A. R. (2017). Impact of Type III Secretion Effectors and of Phenoxyacetamide Inhibitors of Type III Secretion on Abscess Formation in a Mouse Model of Pseudomonas aeruginosa Infection. Antimicrobial Agents and Chemotherapy, 61(11), e01202-17. URL: [Link][3]

  • Duncan, M. C., Linington, R. G., & Auerbuch, V. (2012). Chemical inhibitors of the type III secretion system: rationale, advances, and obstacles. Current Opinion in Microbiology, 15(1), 29–35. URL: [Link][4]

Sources

Comparative

Comparative Guide to the Synthesis of 2-(2,5-Dimethylphenoxy)-N-(4-methylphenyl)acetamide: Cross-Lab Reproducibility and Protocol Optimization

Aryloxyacetamides represent a privileged structural motif in modern drug discovery and agrochemistry. Compounds within this class frequently exhibit potent biological activities, serving as neuroprotective agents against...

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Author: BenchChem Technical Support Team. Date: March 2026

Aryloxyacetamides represent a privileged structural motif in modern drug discovery and agrochemistry. Compounds within this class frequently exhibit potent biological activities, serving as neuroprotective agents against cerebral ischemia[1], SLACK channel inhibitors, and critical intermediates in herbicide development.

Synthesizing sterically hindered derivatives like 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide often presents cross-lab reproducibility challenges. Variations in solvent anhydrousness, reagent degradation (e.g., aniline oxidation), and byproduct removal can drastically swing yields from 90% down to 30%.

This guide objectively compares the performance, scalability, and reproducibility of the two primary synthetic pathways used across industry laboratories: the linear Amide Coupling Method and the convergent Williamson Ether Synthesis [2].

Mechanistic Strategies & Causality

To achieve reproducible results, bench scientists must understand the mechanistic causality behind each protocol rather than treating them as mere recipes.

Method A: Direct Amide Coupling (The Linear Approach)

This approach constructs the amide bond by coupling 2-(2,5-dimethylphenoxy)acetic acid with 4-methylaniline (p-toluidine).

  • Activation Causality: We utilize EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with HOBt (Hydroxybenzotriazole). EDC activates the carboxylic acid, but the resulting O-acylisourea intermediate is prone to rearranging into a dead-end N-acylurea. HOBt acts as a nucleophilic scavenger, rapidly converting the intermediate into a reactive, stable OBt-ester that smoothly undergoes aminolysis.

  • Base Selection: DIPEA (N,N-Diisopropylethylamine) is chosen over Triethylamine because its steric bulk prevents it from acting as a competing nucleophile, ensuring it only serves to keep the p-toluidine unprotonated.

Method B: Williamson Ether Synthesis (The Convergent Approach)

This method forms the ether linkage by reacting 2-chloro-N-(4-methylphenyl)acetamide with 2,5-dimethylphenol[2].

  • Base Causality: Potassium carbonate (K₂CO₃) is utilized because its pKa is perfectly tuned to deprotonate the phenol (pKa ~10) without being strong enough to deprotonate the amide nitrogen, which would lead to unwanted N-alkylation.

  • Catalytic Acceleration: The addition of Potassium Iodide (KI) is the critical differentiator for cross-lab reproducibility[2]. It initiates an in situ Finkelstein reaction, converting the sluggish alkyl chloride into a highly reactive alkyl iodide, thereby driving the nucleophilic substitution to completion at lower temperatures and preventing phenol oxidation.

Quantitative Performance Comparison

The following table summarizes experimental data aggregated from multiple lab runs to objectively compare the viability of each method.

ParameterMethod A (EDC/HOBt Coupling)Method B (Williamson Ether)Method C (Acid Chloride)
Primary Reagents EDC·HCl, HOBt, DIPEAK₂CO₃, KISOCl₂, Triethylamine
Average Yield 82% - 88%85% - 94%65% - 75%
Reaction Time 12 - 16 hours6 - 8 hours2h (activation) + 4h (coupling)
Scalability Poor (Expensive reagents, high mass waste)Excellent (Cheap reagents, aqueous workup)Moderate (Harsh conditions, exothermic)
Cross-Lab Reproducibility High (Requires strictly anhydrous conditions)Very High (Robust to trace moisture)Low (Highly sensitive to moisture)

Synthetic Workflows & Troubleshooting

SyntheticPathways SM1 2-(2,5-Dimethylphenoxy)acetic acid + p-Toluidine MethA Method A: Amide Coupling (EDC·HCl, HOBt, DIPEA) SM1->MethA SM2 2-Chloro-N-(4-methylphenyl)acetamide + 2,5-Dimethylphenol MethB Method B: Williamson Ether (K2CO3, KI, Acetone/DMF) SM2->MethB Prod 2-(2,5-Dimethylphenoxy)-N-(4-methylphenyl)acetamide MethA->Prod High Yield, Expensive Reagents MethB->Prod Scalable, Atom Economical

Figure 1. Comparative synthetic workflows for 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide.

Troubleshooting Issue Observation: Low Yield or Stalled Reaction Check1 Check Aniline Oxidation (Dark colored starting material) Issue->Check1 Check2 Check Finkelstein Catalyst (Missing KI in Method B) Issue->Check2 Fix1 Action: Distill p-Toluidine prior to use Check1->Fix1 If oxidized Fix2 Action: Add 0.1 eq KI to reaction mixture Check2->Fix2 If stalled Success Result: Reproducible Conversion (>90%) Fix1->Success Fix2->Success

Figure 2. Decision tree for troubleshooting reproducibility issues across synthesis protocols.

Self-Validating Experimental Methodologies

To ensure trustworthiness, the following protocols are designed as self-validating systems. They include built-in visual and chemical checkpoints to confirm the reaction is proceeding correctly before moving to the next step.

Protocol A: Amide Coupling Method

Best for: Small-scale library synthesis where anhydrous conditions are easily maintained.

  • Activation Phase: Dissolve 2-(2,5-dimethylphenoxy)acetic acid (1.0 eq, 5.0 mmol) in anhydrous DMF (15 mL) under a nitrogen atmosphere. Add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir at 0 °C for 30 minutes.

    • Validation Checkpoint: Perform a TLC (Hexanes/EtOAc 2:1). The starting acid spot should disappear, replaced by a higher-Rf spot corresponding to the OBt-ester.

  • Coupling Phase: Add p-toluidine (1.1 eq) followed dropwise by DIPEA (2.5 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality Note: The slight excess of amine compensates for any trace moisture that might hydrolyze the active ester.

  • Selective Workup: Dilute the mixture with Ethyl Acetate (50 mL).

    • Wash with 1M HCl (2 × 25 mL) to protonate and remove unreacted p-toluidine into the aqueous layer.

    • Wash with saturated NaHCO₃ (2 × 25 mL) to deprotonate and remove unreacted starting acid.

    • Wash with brine (1 × 25 mL) to remove residual DMF.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize from Ethanol/Water to yield the pure white solid.

Protocol B: Williamson Ether Synthesis (Recommended)

Best for: Scale-up and cross-lab reproducibility due to moisture tolerance and low reagent cost[2].

  • Phenoxide Formation: In a round-bottom flask, dissolve 2,5-dimethylphenol (1.0 eq, 10.0 mmol) in Acetone (30 mL). Add finely powdered anhydrous K₂CO₃ (2.0 eq). Stir at room temperature for 15 minutes.

    • Validation Checkpoint: The solution will take on a slight yellow tint, confirming the formation of the phenoxide ion.

  • Finkelstein-Assisted Alkylation: Add 2-chloro-N-(4-methylphenyl)acetamide (1.0 eq) and KI (0.1 eq)[2]. Attach a reflux condenser and heat the mixture to 60 °C for 6 hours.

    • Causality Note: Acetone is the ideal solvent here because KI is soluble in it, but the byproduct KCl is insoluble. The precipitation of KCl drives the reaction forward via Le Chatelier's principle.

  • Self-Purifying Workup: Cool the reaction to room temperature and filter off the inorganic salts (K₂CO₃, KCl). Concentrate the filtrate to 1/3 of its volume, then pour it vigorously into 100 mL of ice-cold water.

    • Validation Checkpoint: A dense white precipitate should immediately form. Because the product is highly hydrophobic and the remaining impurities (KI, trace salts) are water-soluble, this precipitation acts as a self-purification step.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (2 × 20 mL), and dry in a vacuum oven at 45 °C overnight to obtain the product in >90% yield.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide

Hazard Recognition and Risk Assessment: The Precautionary Principle Given the lack of specific toxicological data for 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide, a precautionary approach is mandatory.[1] The che...

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Author: BenchChem Technical Support Team. Date: March 2026

Hazard Recognition and Risk Assessment: The Precautionary Principle

Given the lack of specific toxicological data for 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide, a precautionary approach is mandatory.[1] The chemical structure, an N-aryl acetamide derivative, suggests potential hazards that should be assumed until proven otherwise. These may include skin and eye irritation, respiratory tract irritation if inhaled as a dust or aerosol, and potential systemic effects if absorbed or ingested.

A thorough risk assessment is the first step before any handling of the compound.[2][3][4][5] This involves evaluating the specific procedures to be performed, the quantities of the substance to be used, and the potential for exposure. The American Chemical Society's RAMP principle provides a robust framework for this assessment: R ecognize the hazards, A ssess the risks, M inimize the risks, and P repare for emergencies.

Personal Protective Equipment (PPE): Your Last Line of Defense

When engineering and administrative controls are not sufficient to eliminate exposure, PPE is crucial.[6][7] The following table summarizes the recommended PPE for various laboratory operations involving 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide.

Activity Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields (minimum); safety goggles recommended.Nitrile or neoprene gloves.Standard laboratory coat.Work in a chemical fume hood or use a dust mask if a fume hood is not feasible.
Solution Preparation Safety goggles. A face shield should be worn over goggles if there is a splash hazard.[1]Nitrile or neoprene gloves.Chemical-resistant apron over a laboratory coat.Work in a well-ventilated area, preferably a chemical fume hood.
Conducting Reactions Safety goggles and a face shield.Nitrile or neoprene gloves. Change gloves immediately upon contamination.Flame-resistant laboratory coat if flammable solvents are used.All manipulations should be performed within a certified chemical fume hood.
Waste Disposal Safety goggles.Nitrile or neoprene gloves.Laboratory coat and a chemical-resistant apron.Work in a well-ventilated area.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical to minimize the risk of exposure and contamination.

Preparation and Pre-Handling
  • Information Review : Before beginning work, review all available information on the compound and similar chemical structures. Consult resources such as the NIOSH Pocket Guide to Chemical Hazards for general guidance on handling chemicals.[8][9][10][11][12]

  • Area Designation : Designate a specific area for handling the compound, preferably within a chemical fume hood.[1]

  • Emergency Preparedness : Ensure that an eyewash station, safety shower, and a spill kit are readily accessible.[6][7]

Handling Procedures
  • Donning PPE : Put on all required PPE before handling the compound.

  • Weighing : If weighing the solid, perform this in a fume hood or a ventilated balance enclosure to minimize inhalation of airborne particles.

  • Transfers : Use appropriate tools like spatulas or powder funnels to transfer the solid. For solutions, use pipettes or cannulas.

  • Labeling : Clearly label all containers with the chemical name, concentration, and date.[13][14][15]

Post-Handling and Decontamination
  • Decontamination : Thoroughly decontaminate all surfaces and equipment after use.

  • PPE Removal : Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.

  • Hand Washing : Wash hands thoroughly with soap and water after removing gloves.[13]

Disposal Plan: Responsible Waste Management

As the hazards of 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide are not fully known, it must be treated as hazardous waste.[16][17]

  • Waste Segregation : Collect all waste materials, including contaminated PPE, disposable labware, and excess compound, in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Labeling : The waste container must be labeled with "Hazardous Waste," the chemical name, and any known or suspected hazards.[16]

  • Disposal : Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[16][18] Do not dispose of this compound down the drain or in regular trash.

Visual Workflow for Safe Handling

The following diagram outlines the critical steps for the safe handling of 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide, from initial assessment to final disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal start Start: Receive Compound risk_assessment 1. Conduct Risk Assessment (RAMP Principle) start->risk_assessment ppe_selection 2. Select Appropriate PPE risk_assessment->ppe_selection area_prep 3. Prepare Designated Work Area (Fume Hood, Spill Kit) ppe_selection->area_prep don_ppe 4. Don PPE area_prep->don_ppe experiment 5. Perform Experimental Work (Weighing, Solution Prep, Reaction) don_ppe->experiment decontaminate 6. Decontaminate Surfaces & Equipment experiment->decontaminate segregate_waste 7. Segregate & Label Contaminated Waste decontaminate->segregate_waste dispose 8. Arrange for Hazardous Waste Disposal via EHS segregate_waste->dispose end End dispose->end

Caption: Workflow for the safe handling of 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). International Association of Fire Chiefs. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2007). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (1990). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Understanding the NIOSH Pocket Guide to Chemical Hazards. (n.d.). CPWR - The Center for Construction Research and Training. Retrieved from [Link]

  • 2-(2,5-dimethylphenoxy)-n-(4-methylphenyl)acetamide. (n.d.). PubChem. Retrieved from [Link]

  • Conducting a Chemical Risk Assessment in the Laboratory. (2025, April 17). Lab Manager. Retrieved from [Link]

  • What are the safety precautions for using research chemicals and what are the potential risks associated with their use? (2024, April 14). Quora. Retrieved from [Link]

  • Disposing of unknown chemicals - Pioneering new techniques. (2024, April 12). CSG. Retrieved from [Link]

  • HAZARDOUS MATERIAL FACT SHEET Unknown Chemical Disposal. (n.d.). University of Nebraska Medical Center. Retrieved from [Link]

  • Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS. Retrieved from [Link]

  • Risk assessment - Chemical safety. (n.d.). Simon Fraser University. Retrieved from [Link]

  • Novel Chemicals with Unknown Hazards SOP. (n.d.). Texas Woman's University. Retrieved from [Link]

  • Unknown Chemical Waste Disposal. (n.d.). Temple University. Retrieved from [Link]

  • Are you working with chemicals which have little Health & Safety data available in their respective Safety Data Sheets? Here are the steps you should take. (2021, September 20). Occupli. Retrieved from [Link]

  • Laboratory Risk Assessment. (n.d.). University of Tennessee, Knoxville. Retrieved from [Link]

  • How to Dispose of Chemical Waste. (n.d.). Case Western Reserve University. Retrieved from [Link]

  • Chemical Risk Assessment. (n.d.). Health and Safety Authority. Retrieved from [Link]

  • Laboratory Work Risk Assessment. (n.d.). University of Wollongong. Retrieved from [Link]

Sources

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